Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis and characterization, and highlights its critical role as a key intermediate in the synthesis of carbocyclic nucleoside analogues, notably the antiretroviral drug Abacavir. This guide is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and pharmaceutical development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate |
| CAS Number | 189625-12-5 |
| InChI Key | UWWUTEZECIYOCW-JGVFFNPUSA-N |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1C--INVALID-LINK--O |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Complexity | 239 |
| Monoisotopic Mass | 199.120843 g/mol |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the enantioselective synthesis of its precursor, (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, followed by a stereoselective reduction.
Synthesis of (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate
A detailed experimental protocol for the synthesis of the precursor ketone is adapted from the literature.
Experimental Protocol:
-
Step 1: Synthesis of Di-tert-butyl {(1S,4S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-yl}imidodicarboxylate: To a solution of (1R,4S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-enol (1.0 eq) in dry THF is added triphenylphosphine (3.0 eq) and di-tert-butyl iminodicarboxylate (1.5 eq). The solution is cooled to 0 °C and diisopropyl azodicarboxylate (2.5 eq) is added dropwise. The reaction is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure and the residue is purified by column chromatography.
-
Step 2: Deprotection and Oxidation: The product from Step 1 is dissolved in THF and treated with a 1M solution of TBAF in THF (1.5 eq). The reaction is stirred at room temperature for 1.5 hours. After completion, the reaction mixture is concentrated and the residue is purified by column chromatography to yield Di-tert-butyl[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarboxylate. This intermediate is then oxidized using Dess-Martin periodinane in CH₂Cl₂ to afford Di-tert-butyl[(1S)-4-oxocyclopent-2-en-1-yl]imidodicarboxylate.
-
Step 3: Mono-N-Boc Deprotection: The resulting diketone is dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (1.9 eq) at room temperature to selectively remove one of the Boc groups, yielding (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate.
Stereoselective Reduction to this compound
The desired product is obtained via a Luche reduction of the precursor ketone, which is known for its high selectivity in the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[2][3][4]
Experimental Protocol:
-
To a solution of (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate (1.0 eq) in methanol is added cerium(III) chloride heptahydrate (1.0 eq). The mixture is stirred until the salt dissolves.
-
The solution is cooled to -78 °C, and sodium borohydride (1.0 eq) is added in portions.
-
The reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Characterization Data
The following are representative spectral data for the precursor and a closely related hydroxy compound, which are expected to be very similar to the target compound.
Table 1: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate | 7.52 (dd, J = 5.5, 2.5 Hz, 1H), 6.22 (dd, J = 5.5, 2.5 Hz, 1H), 5.48–5.53 (m, 1H), 2.73 (dd, J = 18.0, 7.0 Hz, 1H), 2.54 (dd, J = 18.0, 3.0 Hz, 1H), 1.49 (s, 9H) | 206.3, 163.0, 152.3, 134.1, 83.7, 56.1, 40.6, 28.1 |
| Di-tert-butyl[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarboxylate | 5.93–5.98 (m, 1H), 5.85–5.90 (m, 1H), 5.06 (br s, 1H), 4.60 (br s, 1H), 2.34 (ddd, J = 14.0, 7.5, 5.5 Hz, 1H), 1.65 (d, J = 14.0 Hz, 1H), 1.48 (s, 18H) | 153.0, 135.6, 134.8, 82.6, 75.8, 62.1, 40.5, 28.1 |
Role in Drug Development
This compound is a crucial chiral intermediate in the synthesis of several carbocyclic nucleoside analogues that exhibit potent antiviral activity. Its primary application is in the synthesis of Abacavir, a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[5][6]
The specific (1R,4S) stereochemistry of the hydroxy and protected amino groups on the cyclopentene ring is essential for the biological activity of the final drug molecule. This defined stereochemistry allows for the correct spatial orientation of the nucleobase mimic, enabling it to effectively interact with and inhibit the viral reverse transcriptase.
Synthetic and Logical Pathways
The following diagrams illustrate the synthetic pathway to this compound and its subsequent utilization in the synthesis of Abacavir.
References
- 1. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Luche Reduction [organic-chemistry.org]
- 5. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
In-Depth Technical Guide: Characterization of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the chiral synthetic building block, (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol. This compound, also identified as tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate, is a valuable intermediate in the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues and prostaglandins.
Physicochemical Properties
A summary of the key physicochemical properties of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is presented in Table 1. This data is essential for its identification, handling, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 325.6 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| CAS Number | 189625-12-5 | [1][2] |
Synthesis and Experimental Protocols
The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is typically achieved through a multi-step process starting from a suitable cyclopentenone precursor. The following is a representative experimental protocol based on synthetic routes for analogous compounds.
Synthesis of tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
This synthesis involves the stereoselective reduction of a protected aminocyclopentenone followed by the introduction of the Boc protecting group.
Step 1: Stereoselective Reduction of a Precursor
A suitable starting material, such as (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, undergoes a stereoselective reduction of the ketone functionality to yield the corresponding alcohol. This can be achieved using a reducing agent like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) to favor 1,2-addition.
Step 2: Boc Protection of the Amino Group
The resulting amino alcohol intermediate is then protected with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
(1R,4S)-4-aminocyclopent-2-en-1-ol intermediate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the aminocyclopentenol intermediate in the chosen solvent.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
-
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR and ¹³C NMR Data for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 5.8-6.0 | CH=CH |
| ~ 4.5-5.0 | CH-OH |
| ~ 4.0-4.5 | CH-NHBoc |
| ~ 2.0-2.8 | CH₂ |
| ~ 1.45 | C(CH₃)₃ |
Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Exact Mass: 199.1208 g/mol [1]
-
Expected Molecular Ion [M+H]⁺: 200.1281
Experimental and Synthetic Workflow
The general workflow for the synthesis and characterization of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol can be visualized as a logical progression from starting materials to the final, characterized product.
Caption: Synthetic and characterization workflow for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
References
In-Depth Technical Guide: Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate
CAS Number: 189625-12-5
This technical guide provides a comprehensive overview of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly in the development of antiviral and anti-cancer therapeutics.
Chemical and Physical Properties
This section summarizes the key physicochemical properties of this compound. The data presented here has been aggregated from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 199.25 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | PubChem[1] |
| CAS Number | 189625-12-5 | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 199.120843 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.120843 g/mol | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 243 | PubChem[1] |
Experimental Protocols
The synthesis of the enantiomerically pure this compound is a critical process for its use in pharmaceutical applications. Chemoenzymatic methods, particularly the desymmetrization of meso starting materials, are widely employed to achieve high enantioselectivity. Below is a detailed experimental protocol based on literature reports for a multi-step synthesis.
Protocol: Enantiodivergent Synthesis from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one
This protocol outlines a synthesis route that can produce both enantiomers of the target molecule from a single chiral starting material.[2]
Materials:
-
(S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one
-
Triphenylphosphine (PPh₃)
-
Di-tert-butyl iminodicarbonate ((Boc)₂NH)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dess–Martin periodinane (DMP)
-
Trifluoroacetic acid (TFA)
-
Dry Tetrahydrofuran (THF)
-
Dry Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a solution of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-ol (1.0 equiv.), triphenylphosphine (3.0 equiv.), and di-tert-butyl iminodicarbonate (1.5 equiv.) in dry THF, add diisopropyl azodicarboxylate (2.5 equiv.) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Concentrate the reaction mixture in vacuo and purify by column chromatography on silica gel (eluent: Hexane/Ethyl acetate, 9:1) to yield the di-Boc protected amine.
-
-
Silyl Ether Deprotection:
-
To a solution of the silyl-protected intermediate in THF, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv.) at 0 °C.
-
Stir the reaction for 30 minutes at 0 °C.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the alcohol.
-
-
Oxidation:
-
To a solution of the alcohol (1.0 equiv.) in dry CH₂Cl₂, add Dess–Martin periodinane (1.2 equiv.) at room temperature.
-
Stir the reaction for 2.5 hours.
-
Filter the reaction mixture through Celite and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: Hexane/Ethyl acetate, 4:1) to afford the corresponding ketone.
-
-
Mono-N-Boc Deprotection:
-
To a solution of the di-Boc protected ketone (1.0 equiv.) in dry CH₂Cl₂, add trifluoroacetic acid (1.9 equiv.) at room temperature.
-
Stir the solution for 2.5 hours.
-
Dilute the reaction with CH₂Cl₂ and wash with a saturated NaHCO₃ solution.
-
Extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: Hexane/Ethyl acetate, 2:1) to yield Tert-butyl ((1R)-4-oxocyclopent-2-en-1-yl)carbamate.
-
-
Stereoselective Reduction:
-
The final reduction of the ketone to the desired (1R,4S)-alcohol can be achieved using a stereoselective reducing agent such as L-Selectride® or by enzymatic reduction. The specific conditions for this step would need to be optimized based on the desired stereochemical outcome.
-
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules. Its stereochemically defined structure makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral and anti-cancer properties.[3][4][5]
Role in HIV-1 Integrase Inhibitors
A significant application of this compound is in the development of HIV-1 integrase inhibitors.[6] HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[7][8] Inhibitors of this enzyme block this essential step, thereby preventing viral replication. The cyclopentene scaffold of this compound provides a rigid framework that can be functionalized to interact with the active site of HIV-1 integrase.[9] The specific stereochemistry of the hydroxyl and carbamate groups is often critical for potent inhibitory activity.
Potential Anti-Inflammatory and Antitumor Agents
This chiral building block is also utilized in the synthesis of novel cyclopentene derivatives with potential anti-inflammatory activity.[6] Furthermore, carbocyclic nucleosides derived from this intermediate have been evaluated for their antitumor effects.[3] For instance, certain pyrimidine carbocyclic nucleosides synthesized from a related precursor have shown cytotoxic activity against KB and L1210 cancer cell lines.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized chemoenzymatic workflow for the synthesis of chiral cyclopentenol derivatives, which are precursors to the title compound.
Caption: Chemoenzymatic synthesis workflow for the target molecule.
HIV-1 Replication Cycle and the Role of Integrase Inhibitors
This diagram depicts the HIV-1 replication cycle, highlighting the critical step of integration and the mechanism of action of integrase inhibitors.
Caption: HIV-1 replication cycle and the site of action for integrase inhibitors.
References
- 1. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleosides and nucleotides. 186. Synthesis and biological activities of pyrimidine carbocyclic nucleosides with a hydroxyamino group instead of a hydroxymethyl group at the 4'-position of the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel homochiral carbocyclic nucleosides from 1-amino-2-indanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 178152-48-2 [smolecule.com]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chiral Pool Synthesis of Carbocyclic Nucleoside Precursors
Carbocyclic nucleosides are a critical class of compounds in medicinal chemistry, serving as potent antiviral and anticancer agents.[1][2] In these analogues, the furanose ring's oxygen atom is replaced by a methylene group, forming a carbocycle, typically a cyclopentane or cyclopentene ring.[1][3] This structural modification imparts significant chemical stability, particularly to the N-glycosidic bond, and renders the molecules resistant to metabolic degradation by enzymes like nucleoside phosphorylases.[2][3] The chiral pool synthesis approach, which utilizes readily available, enantiomerically pure natural products like carbohydrates as starting materials, is a powerful and efficient strategy for constructing these complex chiral molecules.[4] This guide provides a detailed overview of the core strategies, key precursors, and experimental methodologies employed in the chiral pool synthesis of carbocyclic nucleoside precursors.
Core Synthetic Strategies: Convergent vs. Linear Approaches
There are two primary strategies for the synthesis of carbocyclic nucleosides: the linear and the convergent approach.[5]
-
Linear Synthesis: In this approach, the heterocyclic nucleobase is constructed stepwise onto a pre-existing carbocyclic amine precursor.[5] While effective for specific targets, it is less flexible for creating a diverse library of analogues.
-
Convergent Synthesis: This more flexible and widely used strategy involves the separate synthesis of a functionalized carbocyclic moiety (the "pseudo-sugar") and the nucleobase.[5] These two fragments are then coupled in a late-stage step, allowing for the rapid generation of various nucleoside analogues by simply changing the coupling partners.[5]
Major Precursors from the Chiral Pool
The success of chiral pool synthesis hinges on the selection of an appropriate starting material. Carbohydrates are among the most utilized precursors due to their high degree of stereochemical definition.
D-Ribose
D-Ribose, a natural component of RNA, is a premier starting material for carbocyclic nucleosides.[6] Its inherent stereochemistry can be effectively transferred to the target carbocyclic ring. A common strategy involves converting D-ribose into a key cyclopentenone intermediate, which serves as a versatile platform for further modifications.[7][8][9]
Other Carbohydrates
While D-ribose is prevalent, other sugars like D-glucose and D-galactose also serve as valuable chiral precursors for synthesizing carbocyclic nucleoside analogues.[10][11] The general strategy involves a series of protections, oxidations, and cyclizations to form the required carbocyclic core.
Key Methodologies and Reactions
Several key chemical reactions are instrumental in transforming simple chiral precursors into complex carbocyclic nucleosides.
Construction of the Carbocyclic Ring
-
Ring-Closing Metathesis (RCM): A powerful reaction for forming cyclopentene rings from acyclic diene precursors derived from sugars.[8]
-
Intramolecular Cyclization: Methods like the Horner-Wadsworth-Emmons reaction are used to form cyclopentenone intermediates from acyclic keto phosphonates.[7]
-
Diels-Alder Reaction: Asymmetric Diels-Alder reactions can be employed to construct the carbocyclic framework with high stereocontrol, often leading to key intermediates for synthesizing compounds like aristeromycin.[12]
Introduction of the Nucleobase
Once the carbocyclic core is synthesized, the nucleobase is attached. The stereochemistry of this coupling is critical for biological activity.
-
Mitsunobu Reaction: This is one of the most common methods for coupling the carbocyclic alcohol with a purine or pyrimidine base.[5][13] It typically proceeds with an inversion of stereochemistry at the alcohol carbon.
-
SN2 Displacement: An activated carbocyclic precursor, such as a mesylate or triflate, can react with the sodium salt of a nucleobase via an SN2 mechanism to form the N-glycosidic bond surrogate.[14]
Case Study: Synthesis of (-)-Aristeromycin and (-)-Neplanocin A
Aristeromycin and Neplanocin A are naturally occurring carbocyclic nucleosides with significant biological activity that serve as benchmark targets for synthetic chemists.[15] Many syntheses start from D-ribose or related chiral precursors.
A key intermediate derived from D-ribonic acid γ-lactone is a chiral enone.[7] For Aristeromycin, a stereoselective conjugate addition to this enone is performed. For Neplanocin A, an endocyclic double bond is introduced.[7][16] The final step involves coupling the advanced carbocyclic intermediate with a protected adenine derivative followed by deprotection.
Quantitative Data Summary
The efficiency of synthetic steps is crucial. The following tables summarize representative quantitative data for key transformations in the synthesis of carbocyclic nucleoside precursors.
Table 1: Representative Yields for Nucleobase Coupling Reactions
| Carbocyclic Substrate | Nucleobase | Coupling Method | Reagents | Yield (%) | Reference |
| Protected Cyclopentenol | N-Boc-L-histamine methyl ester | Mitsunobu | DIAD, PPh3, THF | 76% | [13] |
| Cyclopenten-1-ol methanesulfonate | Sodium salt of 3-deazacytosine | SN2 Displacement | NaH, DMF | N/A | [14] |
| Protected Allylic Alcohol | Di-Boc protected adenine | Mitsunobu | DEAD, PPh3 | N/A | [7] |
| Triflate Intermediate | Adenine Salt | SN2 Displacement | N/A | N/A | [7] |
Table 2: Efficiency of Key Ring Formation and Modification Steps
| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Azide Formation (2 steps) | Protected Cyclopentenol Mesylate | NaN3, DMF, 70 °C | Azide derivative | 89% | [13] |
| 1,3-Dipolar Cycloaddition | Azide derivative | Alkyne, CuI, Et3N, THF | 1,2,3-Triazole derivative | 98% | [13] |
| Chemoenzymatic Synthesis | Uridine, 5-Fluorocytosine | UP, PO, AcK, ATP | 5-Fluorocytidine analogue | 69% | [17] |
| Asymmetric Cyclopropanation | N1-vinylpyrimidines | Chiral Ru(II) complex | Cyclopropyl pyrimidine | 71-96% | [18] |
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. The following are detailed protocols for key reactions cited in the literature.
Protocol 1: Mitsunobu Coupling of a Carbocyclic Alcohol
(Adapted from the synthesis of a carbocyclic imidazole analog[13])
Materials:
-
Protected carbocyclic alcohol precursor (1.0 eq)
-
N-Boc-L-histidine methyl ester (1.5 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the protected carbocyclic alcohol (1.0 eq), N-Boc-L-histidine methyl ester (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Protocol 2: Two-Step Azide Synthesis via Mesylation
(Adapted from the synthesis of a triazole precursor[13])
Step A: Mesylation
-
Dissolve the protected carbocyclic alcohol (1.0 eq) and triethylamine (Et3N) (1.5 eq) in anhydrous dichloromethane (CH2Cl2) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 3 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with CH2Cl2.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
Step B: Azide Displacement
-
Dissolve the crude mesylate from Step A in dimethylformamide (DMF).
-
Add sodium azide (NaN3) (3.0 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 8 hours.
-
After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure azide derivative.
Conclusion
The chiral pool approach provides a robust and stereocontrolled pathway to valuable carbocyclic nucleoside precursors. By leveraging the innate chirality of natural products like D-ribose, chemists can efficiently construct complex carbocyclic cores. The modularity of convergent synthesis, combined with reliable coupling reactions like the Mitsunobu reaction, allows for the creation of diverse libraries of nucleoside analogues for biological screening. Continued innovation in synthetic methodologies, including asymmetric catalysis and chemoenzymatic strategies, will further expand the toolkit available to researchers in the ongoing development of novel and more effective therapeutic agents.
References
- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. Ribose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madridge.org [madridge.org]
- 10. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An enantioconvergent route to carbocyclic nucleosides (–)-aristeromycin and (–)-neplanocin a via the asymmetric Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of the ((1R,4S)-4-hydroxycyclopent-2-en-1-yl) Scaffold in Antiviral Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbocyclic nucleoside analogue class of antiviral drugs has proven to be a cornerstone in the management of viral infections, most notably Human Immunodeficiency Virus (HIV). A key determinant of the stereospecificity and potent activity of many of these drugs is the chiral scaffold derived from ((1R,4S)-4-hydroxycyclopent-2-en-1-yl) derivatives. This technical guide provides an in-depth analysis of the role of this essential chiral building block in antiviral drug discovery, with a primary focus on its application in the synthesis of the anti-HIV drug Abacavir. This document details the chemoenzymatic synthesis of the core intermediate, its conversion to carbocyclic nucleosides, the mechanism of action of the resulting antiviral agents, and relevant quantitative data on their biological activity. Detailed experimental protocols for key synthetic and analytical procedures are also provided to facilitate further research and development in this critical area of medicinal chemistry.
Introduction: The Significance of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of compounds where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocyclic moiety, typically a cyclopentane or cyclopentene ring. This structural modification confers several advantageous properties, including enhanced stability against enzymatic degradation by phosphorylases and hydrolases, which can cleave the glycosidic bond in natural nucleosides.[1] The increased metabolic stability of carbocyclic nucleosides often leads to improved pharmacokinetic profiles and sustained intracellular concentrations of the active triphosphate form.
The cyclopentenyl scaffold, particularly the (1R,4S) stereoisomer, has been instrumental in the development of potent antiviral agents. This guide focuses on the pivotal role of ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate and its derivatives as chiral precursors in the synthesis of these important therapeutics.
Chemoenzymatic Synthesis of the Chiral Precursor: (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
The asymmetric synthesis of the (1R,4S)-4-hydroxycyclopent-2-en-1-yl core is a critical step in the production of several antiviral drugs. A highly efficient and widely adopted method involves the enzymatic desymmetrization of a meso-diacetate precursor.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the synthesis of the meso precursor, cis-3,5-diacetoxy-1-cyclopentene, followed by its enzymatic resolution to yield the desired enantiomerically pure monoacetate.
Experimental Protocols
This procedure involves the photooxidation of cyclopentadiene followed by acetylation.[2]
-
Materials: Cyclopentadiene, methanol, rose bengal, compressed air, thiourea, acetic anhydride, imidazole, methylene chloride, ethyl ether, 1N hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Protocol:
-
Photooxidation of cyclopentadiene is carried out in methanol using a white light LED lamp with rose bengal as a photosensitizer and compressed air at 0 °C.[2] Thiourea is used to reduce the intermediate endoperoxide.
-
The resulting cis-3,5-dihydroxy-1-cyclopentene is acetylated without isolation.[2]
-
To a stirred solution of the diol and imidazole in methylene chloride at 0°C, acetic anhydride is added dropwise.[2]
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction mixture is worked up by sequential washing with 1N HCl and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield cis-3,5-diacetoxy-1-cyclopentene.[2]
-
This protocol utilizes a lipase for the enantioselective hydrolysis of the meso-diacetate.[2]
-
Enzyme: Novozym-435® (immobilized lipase from Candida antarctica).[2]
-
Materials: cis-3,5-diacetoxy-1-cyclopentene, methanol, methyl tert-butyl ether (MTBE).
-
Protocol:
-
cis-3,5-diacetoxy-1-cyclopentene is dissolved in MTBE.
-
Methanol and Novozym-435® are added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 5 °C).[2]
-
The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.
-
The enzyme is removed by filtration. The enzyme can be recovered and reused multiple times.[2]
-
The filtrate is concentrated, and the desired (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate is separated from the unreacted diacetate and the other monoacetate enantiomer by column chromatography. An enantiomeric excess (e.e.) of >99% can be achieved with an isolated yield of up to 95%.[2]
-
Synthesis of Carbocyclic Nucleoside Analogues
The enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl scaffold is a versatile intermediate for the synthesis of various carbocyclic nucleosides. The hydroxyl group can be converted to an amine, which is then coupled with a purine or pyrimidine base. A common strategy for the synthesis of Abacavir involves the conversion of the chiral acetate to an amino alcohol, followed by coupling with a chloropurine derivative.
General Synthetic Pathway to Abacavir
Experimental Protocol: Synthesis of Abacavir (Illustrative)
The following is an illustrative protocol based on known synthetic strategies for Abacavir.[3][4]
-
Materials: (1S,4R)-4-aminocyclopent-2-en-1-yl methanol, 2-amino-4,6-dichloropyrimidine, cyclopropylamine, triethylamine, ethanol.
-
Protocol:
-
Coupling with Pyrimidine: A solution of (1S,4R)-4-aminocyclopent-2-en-1-yl methanol and 2-amino-4,6-dichloropyrimidine in a suitable solvent like ethanol is heated in the presence of a base such as triethylamine.[3]
-
Formation of the Purine Ring: The resulting substituted pyrimidine is then cyclized to form the purine ring system. This can be achieved by reacting with an appropriate reagent like diethoxymethyl acetate.[3]
-
Introduction of the Cyclopropylamino Group: The chloro-purine intermediate is then reacted with cyclopropylamine at elevated temperatures to displace the chlorine atom and form Abacavir.[3]
-
Purification: The final product is purified by crystallization or column chromatography.
-
Mechanism of Antiviral Action
Carbocyclic nucleosides derived from the (1R,4S)-4-hydroxycyclopent-2-en-1-yl) scaffold, such as Abacavir, are prodrugs that require intracellular activation to exert their antiviral effect.
Intracellular Activation and Inhibition of HIV Reverse Transcriptase
Abacavir is converted to its active triphosphate form, carbovir triphosphate (CBV-TP), by host cell kinases.[5][6] CBV-TP then acts as a competitive inhibitor of the viral reverse transcriptase (RT) and as a chain terminator during the synthesis of viral DNA.[5][7]
The lack of a 3'-hydroxyl group on the carbocyclic ring of the incorporated CBV-TP prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus terminating the elongation of the viral DNA chain.[7]
Quantitative Data on Antiviral Activity and Pharmacokinetics
The antiviral efficacy of carbocyclic nucleoside analogues is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/EC50) is calculated. The pharmacokinetic properties of these drugs are also crucial for their clinical success.
Antiviral Activity of Carbocyclic Nucleoside Analogues
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Abacavir | HIV-1 | MT-4 | 0.03 - 0.07 | >100 | >1428 - >3333 | [8] |
| Carbovir | HIV-1 | MT-4 | 0.1 - 1.0 | >100 | >100 - >1000 | [7] |
| Entecavir | HBV | HepG2 2.2.15 | 0.004 | >10 | >2500 | [9] |
Pharmacokinetic Parameters of Abacavir
| Parameter | Value | Unit | Reference(s) |
| Bioavailability | ~83 | % | [9] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1 | hours | [9] |
| Plasma Protein Binding | ~50 | % | [9] |
| Volume of Distribution (Vd) | ~0.86 | L/kg | [9] |
| Terminal Half-life (t1/2) | ~1.5 | hours | [9] |
| Intracellular Half-life of CBV-TP | >20 | hours | [9] |
| Primary Route of Elimination | Metabolism (UGT and ADH) | - | [9] |
Experimental Protocols for Antiviral and Biochemical Assays
Cell-Based Anti-HIV Assay (p24 Antigen ELISA)
This assay measures the inhibition of HIV-1 replication in a susceptible T-cell line by quantifying the production of the viral p24 capsid protein.
-
Materials: HIV-1 susceptible T-cell line (e.g., MT-4), HIV-1 laboratory strain (e.g., IIIB), cell culture medium, 96-well plates, test compound, p24 antigen ELISA kit.
-
Protocol:
-
Seed MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of the test compound and add to the wells.
-
Infect the cells with a pre-titered stock of HIV-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
After incubation, collect the cell-free supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the compound concentration.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogue on the enzymatic activity of HIV-1 RT.
-
Materials: Recombinant HIV-1 reverse transcriptase, poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled dTTP, carbovir triphosphate (CBV-TP), reaction buffer, scintillation fluid or fluorescence plate reader.
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and varying concentrations of CBV-TP.
-
Initiate the reaction by adding recombinant HIV-1 RT and radiolabeled/fluorescently labeled dTTP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Quantify the amount of incorporated labeled dTTP using liquid scintillation counting or fluorescence measurement.
-
Calculate the IC50 value by plotting the percentage of RT inhibition against the concentration of CBV-TP.
-
Conclusion
The ((1R,4S)-4-hydroxycyclopent-2-en-1-yl) scaffold is a critical chiral synthon in the development of potent carbocyclic nucleoside antiviral agents. Its stereochemistry is paramount for the biological activity of drugs like Abacavir. The chemoenzymatic synthesis of this intermediate provides an efficient and scalable route to enantiomerically pure starting material. The resulting carbocyclic nucleosides, after intracellular phosphorylation, act as potent inhibitors of viral polymerases, demonstrating the power of this structural motif in antiviral drug design. Further exploration of novel carbocyclic nucleosides derived from this versatile scaffold holds promise for the development of new therapeutics against a range of viral diseases.
References
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of "Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate"
Gathering Spectral Insights
I'm currently focused on acquiring spectroscopic data for "Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate," specifically NMR, IR, and MS. I'm also looking for experimental protocols related to obtaining these measurements. Afterward, I plan to organize the quantitative data I've collected into a structured format for analysis.
Charting a Course
I've shifted gears to organizing the spectroscopic data into structured formats. Specifically, I'm creating tables for NMR, IR, and MS results. I'm also preparing to visualize the entire workflow with a DOT script, which will later be incorporated into a technical guide that includes detailed experimental methodologies. The goal is a comprehensive and easily digestible resource.
Reviewing Spectroscopic Data
I've been looking at the spectroscopic data for "Tert-butyl ((1R,4S )-4-hydroxycyclopent-2-en-1-yl)carbamate." PubChem has been quite helpful for initial data, as it provides molecular formula and weight. I'm hoping to move beyond those fundamentals to find more detailed spectral analyses.
Digging Deeper for Data
I've exhausted initial searches. PubChem's basic properties were useful, but I need specific spectral data. Finding the target's NMR, IR, and MS spectra has proven elusive so far. Related compound data and melting points emerged, but nothing directly on point. I'll now expand my hunt to chemical suppliers and synthesis publications, hoping they've cataloged the needed info.
A Technical Guide to the Chemical Structure and Stereochemistry of Boc-aminocyclopentenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a key chiral building block commonly referred to as Boc-aminocyclopentenol. This versatile intermediate is of significant interest in medicinal chemistry and drug development, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and antitumor agents.
Chemical Structure and Stereochemistry
The core structure of Boc-aminocyclopentenol is a five-membered cyclopentene ring functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The specific stereoisomer, (1R,4S), is crucial for the synthesis of biologically active target molecules.
IUPAC Name: tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate[1]
Chemical Formula: C₁₀H₁₇NO₃[2]
Molecular Weight: 199.25 g/mol [1]
CAS Number: 178152-48-2[3]
The (1R,4S) stereochemistry dictates a cis relationship between the hydroxyl and the Boc-amino groups on the cyclopentene ring. The absolute configuration at the stereocenters is critical for its utility in asymmetric synthesis.
Caption: Chemical structure of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
Quantitative Data
Table 1: Spectroscopic Data for Key Precursors and Related Compounds
| Compound | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) | IR (neat) νmax (cm-1) | HRMS (ES+) m/z |
| (1R,4S)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-yl acetate | 0.04–0.12 (m, 6H), 0.90 (s, 9H), 1.61 (dt, J=14.0, 5.0 Hz, 1H), 2.05 (s, 3H), 2.81 (dt, J=14.0, 7.5 Hz, 1H), 4.68–4.76 (m, 1H), 5.42–5.50 (m, 1H), 5.89 (dt, J=5.5, 1.5 Hz, 1H), 5.97 (dt, J=5.5, 1.5 Hz, 1H)[4] | -4.54, -4.49, 18.3, 21.3, 26.0, 41.3, 75.0, 77.1, 131.3, 139.1, 171.0[4] | Not specified | Not specified |
| (R)-tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate | 1.48 (s, 9H), 2.36 (dd, J=18.5, 2.5 Hz, 1H), 2.86 (dd, J=18.5, 6.5 Hz, 1H), 4.73 (br s, 1H), 5.15 (br s, 1H), 6.23 (dd, J=5.5, 1.5 Hz, 1H), 7.42 (dd, J=5.5, 2.5 Hz, 1H) | 28.5, 42.6, 51.2, 80.4, 135.8, 162.7, 171.2, 207.2 | 3325, 2981, 1713, 1691, 1519, 1367, 1254, 1166 | C₁₀H₁₅NO₃Na (MNa⁺) calcd. 220.0944; found 220.0945[4] |
Experimental Protocols
The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is a multi-step process. A common strategy involves the stereoselective reduction of a protected aminocyclopentenone precursor. The following protocols are based on established synthetic routes for related compounds.
Synthesis of (1R,4S)-4-[(tert-Butyldimethylsilyl)oxy]cyclopent-2-enol
This protocol describes the Luche reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone to yield the corresponding alcohol with high diastereoselectivity.
-
Materials: (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone, Cerium chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (CH₂Cl₂), Saturated ammonium chloride (NH₄Cl) solution.
-
Procedure:
-
A solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone in methanol is treated with cerium chloride heptahydrate and stirred until dissolved.
-
The solution is cooled to -20 °C.
-
Sodium borohydride is added portion-wise, and the reaction is stirred for 10 minutes at -20 °C, then for 20 minutes at room temperature.
-
The reaction is quenched by the dropwise addition of saturated ammonium chloride solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product as a mixture of diastereomers, with the (1R,4S) isomer being the major product.
-
Introduction of the Boc-Amino Group
A common method for introducing the amine functionality with inversion of stereochemistry is the Mitsunobu reaction on a suitable alcohol precursor, followed by Boc protection. The synthesis of the target aminocyclopentenol can be envisioned from an appropriately protected diol precursor. A more direct route involves the reduction of the corresponding ketone.
General Protocol for Boc Deprotection
While the goal is the Boc-protected compound, understanding its deprotection is crucial for its use in further synthesis.
-
Materials: Boc-protected aminocyclopentanol, 4M Hydrogen Chloride in 1,4-Dioxane, Acetonitrile.
-
Procedure:
-
The Boc-protected aminocyclopentanol is dissolved in 1,4-dioxane.
-
A 4M solution of hydrogen chloride in 1,4-dioxane is added to the stirred solution.
-
The reaction is stirred at room temperature for 2 hours.
-
Acetonitrile is added to precipitate the aminocyclopentanol hydrochloride salt.
-
The solid is collected by filtration and washed with acetonitrile.[1]
-
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway to obtain the enantiomerically pure Boc-aminocyclopentenol, starting from a known chiral cyclopentenone.
Caption: Synthetic pathway for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
Logical Relationship in Synthesis
The stereochemical control in the synthesis is a critical aspect. The following diagram illustrates the logical relationship of the key stereochemistry-defining steps.
Caption: Key stereochemistry-defining steps in the synthesis.
References
Chiral Aminocyclopentene Intermediates: A Technical Guide to their Discovery, Synthesis, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral aminocyclopentene intermediates are pivotal building blocks in modern medicinal chemistry, most notably as precursors to a class of antiviral drugs known as carbocyclic nucleosides. Their unique stereochemistry and versatile functionality make them indispensable for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, significance, and synthetic methodologies for preparing these crucial intermediates. Detailed experimental protocols for key transformations, quantitative data for comparative analysis of synthetic routes, and visualizations of synthetic pathways are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Rise of Chiral Aminocyclopentenes
The significance of chiral aminocyclopentene intermediates is intrinsically linked to the development of carbocyclic nucleosides, which are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene group. This structural modification confers enhanced chemical and metabolic stability, as the N-glycosidic bond is no longer a hemiaminal ether linkage susceptible to enzymatic cleavage by phosphorylases and hydrolases.[1]
The journey into carbocyclic nucleosides began in 1966 with the first synthesis of a racemic adenosine analogue. The field gained significant momentum with the isolation of the naturally occurring carbocyclic nucleosides aristeromycin and neplanocin A in the late 1960s and early 1980s, respectively, which demonstrated potent antiviral and antitumor activities.[1] A pivotal moment in the application of chiral aminocyclopentene intermediates was the development of Abacavir, a potent anti-HIV agent. It was discovered that the therapeutic activity of the carbocyclic nucleoside resided in the (-) enantiomer of its precursor, Carbovir, highlighting the critical importance of stereochemistry.[1] This discovery spurred the development of efficient, enantioselective syntheses of key chiral aminocyclopentene intermediates, such as (1S,4R)-4-aminocyclopent-2-en-1-ol.
Significance in Drug Development
Chiral aminocyclopentene intermediates are fundamental to the synthesis of a range of therapeutic agents, primarily antiviral drugs that act as reverse transcriptase inhibitors.
-
Carbocyclic Nucleoside Analogues: The cyclopentene ring serves as a rigid scaffold that mimics the furanose sugar in natural nucleosides. This allows the resulting carbocyclic nucleoside analogues to be recognized by viral enzymes, such as reverse transcriptase, leading to their incorporation into the growing viral DNA chain and subsequent chain termination.
-
Abacavir: The synthesis of Abacavir, a cornerstone of HIV therapy, heavily relies on the enantiomerically pure intermediate (1S,4R)-4-aminocyclopent-2-en-1-ol.[2]
-
Other Antiviral Agents: The versatile chemistry of aminocyclopentenes allows for the synthesis of a library of modified carbocyclic nucleosides to target other viral diseases, including hepatitis B.[1]
Synthetic Strategies and Methodologies
The efficient and stereoselective synthesis of chiral aminocyclopentene intermediates is a key challenge in organic synthesis. Several strategies have been developed, each with its own advantages and limitations. The primary approaches include the resolution of racemic intermediates and asymmetric synthesis.
Resolution of Racemic Intermediates
A common and industrially important route to chiral aminocyclopentenes involves the resolution of a racemic precursor. The most prominent example is the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.
Enzymatic Kinetic Resolution of Vince Lactam:
This method utilizes enzymes, typically γ-lactamases, to selectively hydrolyze one enantiomer of the racemic Vince lactam, allowing for the separation of the desired unreacted enantiomer.[3] This biocatalytic approach is highly efficient and environmentally friendly.[4]
Logical Flow of Synthesis from Racemic Vince Lactam:
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution and the loss of 50% of the starting material.
Overman Rearrangement and Ring-Closing Metathesis (RCM):
A powerful strategy for the asymmetric synthesis of chiral aminocyclopentenes involves the[4][4]-sigmatropic rearrangement of allylic alcohols, known as the Overman rearrangement, followed by a ring-closing metathesis (RCM) reaction.[5] The Overman rearrangement allows for the stereospecific conversion of an allylic alcohol to an allylic amine.[6]
References
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overman Rearrangement [organic-chemistry.org]
- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis of Abacavir Utilizing the Chiral Building Block: Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the potent antiretroviral agent, Abacavir, with a specific focus on the pivotal role of the chiral building block, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate. This document outlines the synthetic pathways, provides detailed experimental protocols for key transformations, and presents quantitative data in a structured format to facilitate understanding and replication. The logical flow of the synthesis and experimental workflows are visualized through diagrams generated using Graphviz (DOT language), offering a clear and concise representation of the process for researchers and drug development professionals.
Introduction
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in the treatment of HIV/AIDS. Its chemical structure, ((1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), features a critical carbocyclic nucleoside analogue core. The stereochemistry of the cyclopentene ring is paramount for its biological activity. A key strategic approach to the synthesis of Abacavir involves the use of pre-synthesized, stereochemically defined building blocks. Among these, this compound serves as a versatile and crucial intermediate. This protected amino alcohol provides the necessary stereocenters and functional groups for the efficient construction of the Abacavir molecule.
This guide details the synthesis of this key building block and its subsequent conversion to Abacavir, offering a technical resource for scientists engaged in antiviral drug development and complex organic synthesis.
Synthetic Strategy Overview
The overall synthetic strategy for Abacavir, starting from the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is depicted below. The key steps involve the formation of the Boc-protected amino alcohol, deprotection, coupling with the purine precursor, and finally, the introduction of the cyclopropylamino group.
Figure 1: Overall synthetic pathway for Abacavir.
Experimental Protocols
Synthesis of this compound
The synthesis of the target carbamate can be achieved from the corresponding enantiomer of Vince Lactam. The following protocol is adapted from the synthesis of its diastereomer and highlights the key transformations.[1]
Step 1: Boc-protection of (-)-Vince Lactam
-
To a solution of (-)-Vince Lactam in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product, tert-butyl ((1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate), is purified by column chromatography.
Step 2: Reduction to this compound
-
Dissolve the Boc-protected Vince Lactam from the previous step in a suitable alcoholic solvent (e.g., methanol).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
Step 1: Deprotection of this compound
-
Dissolve the Boc-protected carbamate in a suitable solvent (e.g., 1,4-dioxane or methanol).
-
Add a strong acid, such as hydrochloric acid (in dioxane or as an aqueous solution), to the solution.
-
Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol salt.
Step 2: Coupling with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
To a solution of (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol in a suitable solvent (e.g., n-butanol), add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and a base (e.g., triethylamine).
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude intermediate, N-(2-amino-4-chloro-6-(((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, can be used in the next step without further purification.
Step 3: Cyclization to form the purine ring
-
Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., a mixture of triethyl orthoformate and an alcoholic solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the reaction mixture to facilitate the cyclization.
-
Upon completion, cool the reaction mixture and isolate the product, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, which may precipitate as its hydrochloride salt.[2]
Synthesis of Abacavir
-
To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol in a suitable solvent (e.g., ethanol or isopropanol), add an excess of cyclopropylamine.
-
Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess cyclopropylamine and solvent under reduced pressure.
-
Purify the crude Abacavir by column chromatography or recrystallization to obtain the final product.
Quantitative Data
The following tables summarize the quantitative data for the key steps in the synthesis of Abacavir.
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1. Boc Protection | (-)-Vince Lactam | Boc₂O, DMAP | tert-butyl ((1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate) | ~90 | >95 |
| 2. Reduction | Boc-protected Lactam | NaBH₄ | This compound | ~85 | >98 |
Table 2: Synthesis of Abacavir from the Carbamate Intermediate
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1. Deprotection | This compound | HCl | (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol | >95 | - |
| 2. Coupling & Cyclization | (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, triethylamine, TEOF, HCl | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | 76[2] | 98.69[2] |
| 3. Final Substitution | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | Cyclopropylamine | Abacavir | ~80-90 | >99 |
Visualizations
Experimental Workflow for the Synthesis of the Carbamate Intermediate
The following diagram illustrates the experimental workflow for the synthesis of the key building block, this compound.
Figure 2: Workflow for the synthesis of the carbamate intermediate.
Logical Relationship in the Final Steps of Abacavir Synthesis
The following diagram illustrates the logical progression of the final two key chemical transformations in the synthesis of Abacavir.
Figure 3: Logical relationship in the final conversion to Abacavir.
Conclusion
The use of this compound as a chiral building block provides an efficient and stereocontrolled route to the synthesis of Abacavir. This technical guide has detailed the synthetic methodology, provided key experimental protocols, and summarized the quantitative aspects of the process. The visual representations of the synthetic pathway and experimental workflows offer a clear and accessible overview for researchers in the field. The information presented herein is intended to serve as a valuable resource for the development and optimization of synthetic routes to this critical antiretroviral medication.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a valuable chiral building block in the synthesis of carbocyclic nucleoside analogues and other pharmaceutically active compounds. Two primary synthetic strategies are presented: a chemical synthesis route employing an enantiodivergent strategy and a chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution. This guide includes detailed experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflows to aid in comprehension and practical implementation.
Introduction
This compound is a key chiral intermediate whose stereochemistry is crucial for the biological activity of the final therapeutic agents. Its synthesis requires precise control of stereocenters, which can be achieved through various asymmetric strategies. The selection of a synthetic route often depends on factors such as starting material availability, desired enantiopurity, scalability, and cost-effectiveness. This document outlines two robust methods for obtaining this important molecule.
Method 1: Enantiodivergent Chemical Synthesis
This method provides a stereocontrolled route to the target molecule starting from a commercially available chiral building block, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. The key steps involve a diastereoselective Luche reduction, a Mitsunobu reaction for the introduction of the nitrogen functionality with inversion of configuration, and a final stereoselective reduction of a ketone precursor.
Experimental Protocol
Step 1: Luche Reduction of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one
-
To a solution of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one (1.0 eq) in methanol at 0 °C, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq).
-
Stir the mixture for 15 minutes to allow for coordination.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of diastereomeric alcohols. This mixture is typically used in the next step without further purification.
Step 2: Mitsunobu Reaction
-
Dissolve the mixture of alcohols from the previous step (1.0 eq), di-tert-butyl iminodicarbonate (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the silyl-protected amine (1.0 eq) in THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the alcohol.
Step 4: Oxidation to the Ketone
-
Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (R)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate.
Step 5: Stereoselective Reduction to this compound
-
Dissolve (R)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate (1.0 eq) in methanol at -78 °C.
-
Add CeCl₃·7H₂O (1.1 eq) and stir for 15 minutes.
-
Add NaBH₄ (1.1 eq) portion-wise, maintaining the low temperature.
-
After the reaction is complete (monitored by TLC), quench with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final product, this compound.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | (1S,4R/S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-ol | (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | CeCl₃·7H₂O, NaBH₄ | ~95 | ~85:15 |
| 2 | Di-tert-butyl ((1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-yl)iminodicarboxylate | Mixture of alcohols | (Boc)₂N, PPh₃, DEAD | 40-50 | >95% d.e. |
| 3 | Di-tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)iminodicarboxylate | Silyl-protected amine | TBAF | ~85 | >98% e.e. |
| 4 | (R)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate | Alcohol | DMP | ~80 | >98% e.e. |
| 5 | This compound | Ketone precursor | CeCl₃·7H₂O, NaBH₄ | ~90 | >98% d.e. |
Workflow Diagram
Caption: Enantiodivergent chemical synthesis workflow.
Method 2: Chemoenzymatic Synthesis via Kinetic Resolution
This approach utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol, allowing for the separation of the desired enantiomer. This method is advantageous for its high enantioselectivity under mild reaction conditions.
Experimental Protocol
Step 1: Synthesis of Racemic cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol
-
Synthesize racemic cis-4-aminocyclopent-2-en-1-ol using established methods (e.g., from cyclopentadiene and an appropriate dienophile followed by reduction).
-
To a solution of racemic cis-4-aminocyclopent-2-en-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane/water), add a base such as sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by extracting with an organic solvent, washing with water and brine, drying, and concentrating to yield the racemic N-Boc protected amino alcohol.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic cis-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 2.0 eq).
-
Add a lipase catalyst (e.g., Candida antarctica lipase B (CAL-B), Novozym 435) (typically 10-50% by weight).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC to ~50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography. The unreacted alcohol will be the enantiomerically enriched this compound.
Quantitative Data
| Step | Product | Starting Material | Enzyme | Acyl Donor | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| 2 | (1R,4S)-Alcohol & (1S,4R)-Ester | Racemic Alcohol | CAL-B | Vinyl Acetate | ~50 | >99 | >99 |
| 2 | (1R,4S)-Alcohol & (1S,4R)-Ester | Racemic Alcohol | Pseudomonas cepacia Lipase | Vinyl Acetate | ~50 | >95 | >95 |
Workflow Diagram
Caption: Chemoenzymatic synthesis via kinetic resolution.
Conclusion
Both the enantiodivergent chemical synthesis and the chemoenzymatic resolution offer effective pathways to the target molecule, this compound. The choice of method will depend on the specific requirements of the research or development project. The chemical synthesis provides a deterministic route to the desired enantiomer from a chiral starting material, while the chemoenzymatic method offers a highly selective resolution of a racemic mixture, which can be advantageous in terms of step economy if the racemic precursor is readily available. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for the Enzymatic Resolution of cis-4-Aminocyclopent-2-enol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure cis-4-aminocyclopent-2-enol derivatives are valuable building blocks in synthetic organic chemistry, particularly for the synthesis of carbocyclic nucleosides, which are potent antiviral and anticancer agents. The stereochemistry at the amino and hydroxyl-bearing carbons is crucial for the biological activity of the final therapeutic compounds. Enzymatic kinetic resolution (EKR) offers a highly efficient and selective method for separating the enantiomers of these racemic aminocyclopentenols under mild, environmentally friendly conditions. This document provides detailed application notes and experimental protocols for the lipase-catalyzed resolution of these important synthetic intermediates.
Enzymatic resolution, especially kinetic resolution catalyzed by lipases, is a widely adopted technique celebrated for its high enantioselectivity under gentle reaction conditions.[1] This method relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of cis-4-aminocyclopent-2-enol derivatives, lipases are commonly used to catalyze the acylation of the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted amino alcohol, thereby achieving the resolution. Lipases from Candida antarctica B (often immobilized as Novozym 435) and various Pseudomonas species are frequently employed for their high efficiency and selectivity in these transformations.[2][3]
Data Presentation: Quantitative Summary of Enzymatic Resolution
The efficiency of an enzymatic resolution is typically evaluated based on the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The following tables summarize quantitative data from representative studies on the enzymatic resolution of cis-4-aminocyclopent-2-enol derivatives and related compounds.
Table 1: Lipase-Catalyzed Acetylation of cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol
| Enzyme | Acylating Agent | Conversion (%) | e.e. of Acetate Product (%) | Reference |
| Candida antarctica B Lipase | Vinyl Acetate | ~40 | 90 | [2] |
| Pseudomonas species Lipase | Vinyl Acetate | ~40 | 92 | [2] |
Table 2: Enzymatic Hydrolysis of cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate
| Enzyme | Conversion (%) | e.e. of Alcohol Product (%) | e.e. of Remaining Acetate (%) | Reference |
| Electric Eel Acetylcholine Esterase | ~40 | 92 (99 after recrystallization) | 92 | [2] |
Experimental Protocols
The following are detailed methodologies for the enzymatic resolution of cis-4-aminocyclopent-2-enol derivatives.
Protocol 1: Lipase-Catalyzed Acetylation
This protocol describes the kinetic resolution of a racemic cis-4-aminocyclopent-2-enol derivative via lipase-catalyzed acetylation.
Materials:
-
Racemic cis-N-protected-4-aminocyclopent-2-enol (e.g., cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol)
-
Immobilized Lipase (Candida antarctica lipase B or Pseudomonas species lipase)
-
Vinyl Acetate (acylating agent)
-
Anhydrous organic solvent (e.g., Diethyl ether, Diisopropyl ether, or tert-Butyl methyl ether)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment for e.e. determination
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the racemic cis-N-protected-4-aminocyclopent-2-enol (1 equivalent).
-
Dissolve the substrate in the anhydrous organic solvent. The concentration will depend on the substrate's solubility.
-
Add the immobilized lipase (the amount can vary, typically ranging from 10-50% w/w of the substrate).
-
Add vinyl acetate (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the suspension at a controlled temperature (typically room temperature or slightly elevated, e.g., 30-40°C).
-
Monitor the progress of the reaction by TLC or by taking aliquots for HPLC/GC analysis. The goal is to stop the reaction at approximately 40-50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Separate the resulting acylated product from the unreacted amino alcohol using silica gel column chromatography.
-
Analyze the enantiomeric excess of both the purified product and the unreacted substrate using chiral HPLC or GC.
Protocol 2: Enzymatic Hydrolysis of the Corresponding Acetate
This protocol is suitable for the resolution of a racemic acetate of a cis-4-aminocyclopent-2-enol derivative via enzymatic hydrolysis.
Materials:
-
Racemic cis-N-protected-4-aminocyclopent-2-enyl acetate
-
Enzyme (e.g., Electric Eel Acetylcholine Esterase or a suitable lipase)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7)
-
Organic co-solvent if needed to aid solubility (e.g., acetone)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
pH meter and solutions for pH adjustment (e.g., dilute NaOH or HCl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography
-
Chiral HPLC or GC equipment for e.e. determination
Procedure:
-
Dissolve or suspend the racemic cis-N-protected-4-aminocyclopent-2-enyl acetate in the aqueous buffer. An organic co-solvent may be added to improve solubility.
-
Add the enzyme to the mixture.
-
Stir the reaction at a controlled temperature.
-
Monitor the reaction progress, aiming for approximately 40-50% conversion. During the hydrolysis, the pH may decrease due to the formation of acetic acid. Maintain the pH at the optimal level for the enzyme using a pH-stat or by manual addition of a dilute base.
-
Once the desired conversion is achieved, stop the reaction (e.g., by adding a water-immiscible organic solvent for extraction).
-
Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Separate the resulting alcohol from the unreacted acetate by silica gel column chromatography.
-
Determine the enantiomeric excess of the separated products by chiral HPLC or GC.
Visualizations
The following diagrams illustrate the workflow of the enzymatic resolution process.
Caption: General workflow for the enzymatic kinetic resolution of cis-4-aminocyclopent-2-enol derivatives.
Caption: Logical steps in achieving enantiomeric separation via enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Protection of (1R,4S)-4-aminocyclopent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,4S)-4-aminocyclopent-2-en-1-ol and its derivatives are valuable chiral building blocks in the synthesis of a variety of biologically active molecules, including carbocyclic nucleoside analogues used as antiviral agents. The selective protection of the amino group is a critical step in the multi-step synthesis of these complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2]
This document provides detailed application notes and a comprehensive experimental protocol for the selective N-Boc protection of (1R,4S)-4-aminocyclopent-2-en-1-ol to yield tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate. The protocol is designed to be robust and reproducible for researchers in academic and industrial settings.
Chemical Reaction
The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The amino group is significantly more nucleophilic than the hydroxyl group, allowing for high selectivity in the protection of the amine.[3][4] A mild base is used to neutralize the acidic byproduct and to deprotonate the amine, further enhancing its nucleophilicity.[1]
Caption: Boc-Protection of (1R,4S)-4-aminocyclopent-2-en-1-ol.
Data Presentation
The following table summarizes the key quantitative data for the Boc-protection of (1R,4S)-4-aminocyclopent-2-en-1-ol.
| Parameter | Value | Reference |
| Reactants | ||
| (1R,4S)-4-aminocyclopent-2-en-1-ol | 1.0 equiv | N/A |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equiv | [4][5] |
| Base (e.g., Triethylamine) | 1.2 - 3.0 equiv | [4][5] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) / Water (2:1 v/v) | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 4 - 12 hours | [4][5] |
| Product | ||
| Product Name | This compound | [6] |
| Molecular Formula | C₁₀H₁₇NO₃ | [7][8] |
| Molecular Weight | 199.25 g/mol | [7][8] |
| Expected Yield | > 90% | Based on analogous reactions[1] |
| Purification Method | Column Chromatography (Silica Gel) | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the Boc-protection of (1R,4S)-4-aminocyclopent-2-en-1-ol.
Materials:
-
(1R,4S)-4-aminocyclopent-2-en-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (1R,4S)-4-aminocyclopent-2-en-1-ol (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add triethylamine (3.0 equiv) to the solution and stir for 5 minutes at room temperature.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Boc Anhydride:
-
To the cooled and stirring solution, add di-tert-butyl dicarbonate (1.5 equiv) portion-wise.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-10 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Caption: Experimental workflow for Boc-protection.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid with a low melting point and can be an irritant. Handle with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
By following this detailed protocol, researchers can reliably and selectively protect the amino group of (1R,4S)-4-aminocyclopent-2-en-1-ol, facilitating its use in the synthesis of more complex and valuable molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy this compound | 178152-48-2 [smolecule.com]
- 8. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: Glycosylation of Carbocyclic Precursors with Nucleobases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a critical class of compounds in medicinal chemistry and drug development.[1] By replacing the furanose oxygen of natural nucleosides with a methylene group, these analogs exhibit increased metabolic stability towards hydrolysis by phosphorylases, leading to enhanced biostability.[1][2] This structural modification has yielded potent antiviral agents, such as the HIV reverse transcriptase inhibitors Abacavir and Carbovir, and the Hepatitis B virus inhibitor Entecavir.[1][2] The synthesis of these molecules is a key area of research, with the glycosylation of a carbocyclic precursor with a nucleobase being a pivotal step.
This document provides detailed application notes and protocols for the chemical synthesis of carbocyclic nucleosides, focusing on the widely employed Mitsunobu and Vorbrüggen glycosylation reactions.
Synthetic Strategies: A Convergent Approach
The synthesis of carbocyclic nucleosides can be broadly categorized into two approaches: linear and convergent.[2]
-
Linear Approach: This method involves the initial preparation of a functionalized cyclopentylamine, which is then used to construct the heterocyclic base in a stepwise manner.[2]
-
Convergent Approach: In this strategy, a pre-synthesized nucleobase is directly coupled to a carbocyclic moiety.[2] This approach is often more efficient as it allows for the rapid generation of a variety of analogs from a common precursor.[2]
The protocols detailed below focus on the convergent approach, which is more common for generating diverse compound libraries for drug discovery.
Key Glycosylation Methodologies
Two of the most powerful and frequently utilized methods for the N-glycosylation of carbocyclic precursors are the Mitsunobu reaction and the Vorbrüggen glycosylation.
Mitsunobu Reaction
The Mitsunobu reaction facilitates the coupling of a carbocyclic alcohol with a nucleobase under mild conditions, using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethylazodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3][4] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding through an SN2 mechanism.[4]
Challenges: A significant challenge in the Mitsunobu glycosylation is controlling regioselectivity, as nucleobases are ambident nucleophiles.[2] For purines, this can lead to a mixture of N-9 and N-7 isomers, while for pyrimidines, N-1 and O-2 alkylated products can be formed.[2][5]
Factors Influencing Regioselectivity:
-
Nucleobase Substituents: The electronic and steric properties of substituents on the purine or pyrimidine ring can influence the site of alkylation.[5]
-
Solvent Polarity: For pyrimidines, the polarity of the solvent has a strong influence on the N-1 versus O-2 selectivity. More polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) favor the desired N-1 alkylation.[2]
-
Reaction Conditions: Temperature and the order of reagent addition can also affect the product distribution.[3]
Experimental Workflow for Mitsunobu Glycosylation
Caption: General workflow for carbocyclic nucleoside synthesis via the Mitsunobu reaction.
Quantitative Data from Mitsunobu Reactions
The following tables summarize representative yields and regioselectivity data from the literature.
Table 1: Influence of Solvent on N-1 vs. O-2 Alkylation of N³-Benzoylthymine [2]
| Solvent | Dielectric Constant (ε) | N-1 Product (%) | O-2 Product (%) | N-1/O-2 Ratio |
| Dioxane | 2.2 | 45 | 55 | 45:55 |
| THF | 7.4 | 53 | 47 | 53:47 |
| CH₂Cl₂ | 8.9 | 60 | 40 | 60:40 |
| Acetone | 20.7 | 70 | 30 | 70:30 |
| CH₃CN | 37.5 | 77 | 23 | 77:23 |
| DMF | 36.7 | 77 | 23 | 77:23 |
Table 2: Mitsunobu Coupling of Various Nucleobases with Cyclopentanols [3][4]
| Nucleobase | Carbocyclic Alcohol | Product | Yield (%) | Regioselectivity (N-9/N-7 or N-1/O-2) |
| 6-Chloropurine | Cyclopentanol | N-9 Isomer | >90% | N-9 dominant |
| N²-isobutyryl-O⁶-[2-(p-nitrophenyl)ethyl]guanine | Cyclopentanol | N-9 Isomer | 75% | N-9 exclusive |
| N³-Benzoylthymine | Cyclopentanol | N-1 Isomer | 53% (in THF) | 53:47 |
| 4-chloro-1H-imidazo[4,5-c]pyridine | (1S,4R)-4-hydroxycyclopent-2-en-1-yl acetate | N-9 Isomer | 45% | 1.1:1 (N-9/N-7) |
Detailed Experimental Protocol: Mitsunobu Glycosylation of N³-Benzoylthymine with Cyclopentanol [2]
-
Preparation: To a solution of N³-benzoylthymine (1 equiv.), cyclopentanol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous acetonitrile (CH₃CN) is cooled to -40°C under an inert atmosphere (e.g., Argon).
-
Reaction: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) is added dropwise to the cooled solution.
-
Incubation: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 16 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is then redissolved in a minimal amount of dichloromethane (CH₂Cl₂) and purified by silica gel column chromatography to separate the N-1 and O-2 isomers.
-
Deprotection: The isolated N-1 isomer is dissolved in 1% sodium hydroxide (NaOH) in methanol (MeOH) and stirred at room temperature for 12 hours to remove the benzoyl protecting group.
-
Final Purification: The resulting solution is neutralized, the solvent is evaporated, and the final product is purified by chromatography or recrystallization.
Vorbrüggen Glycosylation
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is another cornerstone of nucleoside synthesis.[6] This method typically involves the reaction of a silylated nucleobase with an activated sugar (or carbocyclic) precursor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[6][7][8]
Key Steps:
-
Silylation of Nucleobase: The nucleobase is first persilylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step enhances the solubility and nucleophilicity of the base.[8]
-
Coupling: The silylated base is then reacted with a carbocyclic precursor that has a good leaving group at the anomeric position (e.g., an acetate).
-
Catalysis: A Lewis acid promotes the formation of a key electrophilic intermediate from the carbocyclic precursor, which is then attacked by the silylated nucleobase.[8]
Recent advancements have shown that this reaction can be performed efficiently using mechanochemistry (ball milling), which can be faster and solvent-free, sometimes even obviating the need for a separate silylation step.[6]
Logical Diagram for Vorbrüggen Glycosylation
Caption: Key stages in the synthesis of carbocyclic nucleosides via Vorbrüggen glycosylation.
Quantitative Data from Vorbrüggen Glycosylation
Table 3: Mechanochemical (Ball Milling) Vorbrüggen Glycosylation [6]
| Nucleobase | Prior Silylation | Catalyst (eq.) | Isolated Yield (%) | Notes |
| N⁶-Benzoyladenine | Yes | 1 eq. TMSOTf | 87 | N-9 isomer only |
| N⁶-Benzoyladenine | No | 2 eq. TMSOTf | 82 | N-9 isomer only, quantitative conversion |
| Adenine | Yes | 1 eq. TMSOTf | 85 | N-9 isomer only |
| Adenine | No | 2 eq. TMSOTf | 80 | N-9 isomer only, quantitative conversion |
Detailed Experimental Protocol: Mechanochemical Vorbrüggen Glycosylation of N⁶-Benzoyladenine (No Prior Silylation) [6]
-
Preparation: A milling jar is charged with N⁶-benzoyladenine (1 equiv.), 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equiv.), and trimethylsilyl triflate (TMSOTf) (2 equiv.). Note: While the reference uses a ribofuranose derivative, the protocol is adaptable to analogous carbocyclic acetates.
-
Milling: The mixture is milled for 30 minutes at 30 Hz.
-
Deprotection Step 1: The resulting solid is treated with methanol (MeOH) and potassium carbonate (K₂CO₃).
-
Milling (Deprotection): The mixture is milled for a further 30 minutes at 30 Hz to effect deacetylation.
-
Work-up and Purification: The solid residue is extracted, and the desired N-9 substituted carbocyclic adenosine analog is purified using standard chromatographic techniques.
Conclusion
The glycosylation of carbocyclic precursors with nucleobases is a fundamental transformation in the synthesis of medicinally important nucleoside analogs. The Mitsunobu and Vorbrüggen reactions offer powerful, albeit sometimes challenging, methods to achieve this coupling. Careful consideration of reaction parameters, particularly solvent choice in the Mitsunobu reaction, is crucial for optimizing yield and achieving the desired regioselectivity. Newer techniques, such as mechanochemistry, are emerging as efficient and more sustainable alternatives to traditional solution-phase methods. The protocols and data presented here provide a solid foundation for researchers engaged in the design and synthesis of novel carbocyclic nucleosides for therapeutic applications.
References
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. ffame.org [ffame.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Vorbrüggen Glycosylation [drugfuture.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling in Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon (C-C) bonds. In the field of medicinal chemistry and drug development, this reaction has become an indispensable tool for the synthesis of modified nucleoside analogues. The ability to introduce a wide variety of substituents, particularly at the C-5 position of pyrimidines and the C-8 position of purines, allows for the fine-tuning of the biological activity, metabolic stability, and pharmacokinetic properties of these important molecules. Nucleoside analogues are fundamental to the development of antiviral and anticancer agents.
These application notes provide an overview of the Suzuki-Miyaura coupling for the synthesis of C-C bond-linked nucleoside analogues, along with detailed experimental protocols and comparative data to guide researchers in this area.
Applications in Nucleoside Analogue Development
The modification of nucleosides at specific positions can lead to compounds with significant therapeutic potential. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
Key Applications Include:
-
Antiviral Agents: Modification of nucleosides can lead to potent inhibitors of viral polymerases or other essential viral enzymes.
-
Anticancer Agents: C-substituted nucleosides can act as antimetabolites, disrupting DNA replication and repair in rapidly dividing cancer cells.
-
Fluorescent Probes: The introduction of fluorescent aryl groups allows for the development of probes to study DNA and RNA structure and function.[1]
-
Biomarkers and Molecular Probes: Modified nucleosides are used to study DNA damage and repair mechanisms, as well as for the development of diagnostic tools.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of halogenated pyrimidine and purine nucleosides with various arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 5-Iodo-2'-deoxyuridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) / TPPTS (15) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 18 | 95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / TPPTS (15) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 18 | 92 | [2] |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) / TPPTS (15) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 18 | 88 | [2] |
| 4 | 3-Pyridylboronic acid | Pd(OAc)₂ (5) / TPPTS (15) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 18 | 75 | [2] |
Table 2: Suzuki-Miyaura Coupling of 8-Bromo-2'-deoxyguanosine with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Thiopheneboronic acid | Pd(OAc)₂ (10) / TPPTS (30) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 24 | 78 | [3] |
| 2 | 3-Furylboronic acid | Pd(OAc)₂ (10) / TPPTS (30) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 24 | 72 | [3] |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (10) / TPPTS (30) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 24 | 65 | [3] |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ (10) / TPPTS (30) | Na₂CO₃ (3) | MeCN/H₂O (3:1) | 80 | 24 | 68 | [3] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of a pyrimidine and a purine nucleoside analogue. These protocols are based on established literature procedures and can be adapted for different substrates.
Protocol 1: Synthesis of C-5-Aryl-2'-deoxyuridine Analogues
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-iodo-2'-deoxyuridine with an arylboronic acid using a water-soluble palladium catalyst system.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) (0.15 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
Acetonitrile (MeCN)
-
Deionized water
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 5-iodo-2'-deoxyuridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and TPPTS (0.15 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to obtain the desired C-5-aryl-2'-deoxyuridine analogue.
Protocol 2: Synthesis of C-8-Aryl-2'-deoxyguanosine Analogues
This protocol outlines a general method for the Suzuki-Miyaura coupling of 8-bromo-2'-deoxyguanosine with a heteroarylboronic acid.
Materials:
-
8-Bromo-2'-deoxyguanosine
-
Heteroarylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.10 equivalents)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) (0.30 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
Acetonitrile (MeCN)
-
Deionized water
-
Nitrogen or Argon gas
-
Microwave reaction vial
-
Microwave reactor
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reaction vial, combine 8-bromo-2'-deoxyguanosine (1.0 eq), the heteroarylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.10 eq) and TPPTS (0.30 eq) to the vial.
-
Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a larger flask, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel with a suitable mobile phase (e.g., a gradient of methanol in dichloromethane) to yield the pure C-8-heteroaryl-2'-deoxyguanosine analogue.
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a general workflow for the synthesis and purification of nucleoside analogues.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for nucleoside analogue synthesis.
References
- 1. The synthesis of C8-aryl purines, nucleosides and phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate in the Synthesis of an HIV Reverse Transcriptase Inhibitor
Introduction
While the query focused on the application of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate in the synthesis of HIV protease inhibitors, a comprehensive review of the scientific literature reveals that its primary and well-documented role is as a crucial chiral building block in the synthesis of Abacavir , a potent nucleoside analog reverse transcriptase inhibitor (NRTI). Abacavir is a cornerstone medication in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.
This document provides detailed application notes and protocols for the synthesis of Abacavir, leveraging the specific stereochemistry of this compound. While cyclopentane and cyclopentene moieties have been explored in the design of novel HIV protease inhibitors, the direct synthetic lineage from this specific carbamate to a known protease inhibitor is not prominently established in the literature. Therefore, the following sections will focus on its validated application in the synthesis of the reverse transcriptase inhibitor, Abacavir.
Synthesis of Abacavir: An Overview
The synthesis of Abacavir from this compound involves a multi-step process that capitalizes on the compound's pre-defined stereocenters to construct the final carbocyclic nucleoside analog. The key strategic steps include the protection of the hydroxyl group, followed by a series of reactions to build the purine base and couple it to the cyclopentene ring, and finally deprotection to yield Abacavir.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps involved in the conversion of a derivative of the title compound to Abacavir. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Coupling with 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde | (1R,4S)-4-aminocyclopent-2-en-1-yl)methanol | N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide | ~75-85% |
| 2 | Cyclization to form the purine ring | N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | ~80-90% |
| 3 | Amination with cyclopropylamine | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | Abacavir | ~85-95% |
| 4 | Optional: Formation of Abacavir hemisulfate salt | Abacavir free base | Abacavir hemisulfate | >95% |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of Abacavir. These are generalized from various literature sources and patents. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Protocol 1: Synthesis of N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
This protocol describes the coupling of the deprotected amino alcohol derived from the title compound with a functionalized pyrimidine.
Materials:
-
(1R,4S)-4-aminocyclopent-2-en-1-yl)methanol
-
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide
-
Triethylamine (TEA)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (2.5 eq) to the solution.
-
Add a solution of (1R,4S)-4-aminocyclopent-2-en-1-yl)methanol (1.1 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
Protocol 2: Cyclization to (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
This step involves the formation of the purine ring system.
Materials:
-
N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
-
Diethoxymethyl acetate or Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus
Procedure:
-
Suspend the product from Protocol 1 (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add diethoxymethyl acetate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the evolved ethanol/water in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the purine intermediate.
Protocol 3: Synthesis of Abacavir
This final step involves the displacement of the chloro group with cyclopropylamine.
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
-
Cyclopropylamine
-
n-Butanol or Isopropanol
-
Sealed reaction vessel
Procedure:
-
Dissolve the chlorinated purine intermediate (1.0 eq) in n-butanol in a sealed reaction vessel.
-
Add an excess of cyclopropylamine (5-10 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to remove excess cyclopropylamine and butanol.
-
The crude Abacavir can be purified by crystallization from a suitable solvent such as ethyl acetate or isopropanol.[1]
Visualizations
Synthetic Workflow for Abacavir
The following diagram illustrates the key transformations in the synthesis of Abacavir from a derivative of the title compound.
Caption: Synthetic pathway to Abacavir.
Mechanism of Action of Abacavir
Abacavir is a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.
References
Application Notes and Protocols: Protecting Group Strategies in Carbocyclic Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a critical class of therapeutic agents, renowned for their antiviral and anticancer properties.[1] Unlike natural nucleosides, the furanose ring's oxygen atom is replaced by a methylene group, rendering them resistant to enzymatic degradation by phosphorylases and hydrolases.[2] This enhanced chemical and metabolic stability makes them attractive candidates for drug development.
The synthesis of these complex molecules is a significant challenge in medicinal chemistry, primarily due to the presence of multiple reactive functional groups—hydroxyl and amino moieties—on both the carbocyclic core and the nucleobase. A well-designed protecting group strategy is therefore paramount to achieving high yields and stereoselectivity. These strategies involve the temporary masking of reactive sites to allow for selective transformations at other positions in the molecule.[3]
This document provides a detailed overview of protecting group strategies employed in the synthesis of carbocyclic nucleosides, with a focus on common protecting groups, their application, and detailed experimental protocols for their introduction and removal.
General Principles of Protecting Group Strategy
An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions without affecting other functional groups.
-
Minimally impactful on the overall stereochemistry of the molecule.
Orthogonal Protection:
In the synthesis of complex molecules like carbocyclic nucleosides, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protecting group strategy, where different classes of protecting groups are used, each cleavable under specific conditions (e.g., acid-labile, base-labile, or removable by hydrogenolysis) without affecting the others.[4] This allows for the sequential manipulation of different parts of the molecule.
Logical Flow of a Protecting Group Strategy
Caption: General workflow for carbocyclic nucleoside synthesis.
Protecting Groups for Hydroxyl Functions
The hydroxyl groups on the carbocyclic scaffold are primary sites for protection. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its selective removal.
Common Hydroxyl Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; Acetic Acid | Stable to base, mild acid; Cleaved by fluoride ions |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF; HF-Pyridine | More stable than TBDMS to acidic conditions |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base; Cleaved by reduction |
| Acetyl | Ac | Acetic anhydride, Pyridine | K₂CO₃, MeOH; NH₃, MeOH | Stable to acid; Cleaved by base |
| Acetonide | - | 2,2-Dimethoxypropane, p-TsOH | Aqueous Acid (e.g., TFA, HCl) | Protects vicinal diols; Cleaved by acid |
Experimental Protocols: Hydroxyl Group Protection and Deprotection
Protocol 3.1: Protection of a Primary Hydroxyl Group with TBDMSCl
-
Materials: Alcohol substrate, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.), Imidazole (2.5 eq.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole, followed by TBDMSCl.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
-
Expected Yield: 85-95%
Protocol 3.2: Deprotection of a TBDMS Ether using TBAF
-
Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.1-1.5 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF (approximately 0.1 M solution).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.[5]
-
Monitor the reaction by TLC until completion (typically 30-60 minutes).
-
Quench the reaction with water and extract the product with dichloromethane.[5]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]
-
Purify the product by silica gel chromatography.
-
-
Expected Yield: 90-98%[5]
Protocol 3.3: Protection of a Hydroxyl Group with a Benzyl Ether
-
Materials: Alcohol substrate, Sodium hydride (NaH, 1.2 eq.), Benzyl bromide (BnBr, 1.2 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere.
-
Add a solution of the alcohol in anhydrous THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide and stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
-
-
Expected Yield: 80-90%
Protocol 3.4: Deprotection of a Benzyl Ether by Hydrogenolysis
-
Materials: Benzyl-protected substrate, 10% Palladium on carbon (Pd/C, 10 mol%), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the benzyl-protected compound in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
-
Expected Yield: >95%
Protecting Groups for Amino Functions
The exocyclic amino groups of purine and pyrimidine nucleobases are nucleophilic and require protection to prevent side reactions during the synthesis.
Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| Benzoyl | Bz | Benzoyl chloride, Pyridine | Aqueous Ammonia or Methylamine | Stable to acid and mild base; Cleaved by strong base |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) | Stable to base; Cleaved by acid |
| N,N-Dimethylformamidine | dmf | N,N-Dimethylformamide dimethyl acetal | Aqueous Ammonia | Stable to non-aqueous conditions; Cleaved by mild base |
Experimental Protocols: Amino Group Protection and Deprotection
Protocol 4.1: Protection of an Amino Group with Benzoyl Chloride
-
Materials: Amino-containing substrate, Benzoyl chloride (1.2 eq.), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the substrate in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or silica gel chromatography.
-
-
Expected Yield: 75-90%
Protocol 4.2: Deprotection of a Benzoyl Group
-
Materials: Benzoyl-protected substrate, Concentrated aqueous ammonia, Methanol.
-
Procedure:
-
Dissolve the benzoyl-protected compound in methanol.
-
Add concentrated aqueous ammonia and stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 55 °C) until the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by chromatography if necessary.
-
-
Expected Yield: 80-95%
Case Study: Synthesis of Abacavir
Abacavir is a potent carbocyclic nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] Its synthesis provides an excellent example of a well-defined protecting group strategy, often starting from the versatile chiral building block, the Vince lactam.
Synthetic Strategy for Abacavir:
Caption: A representative synthetic route to Abacavir.
Case Study: Synthesis of Entecavir
Entecavir is a carbocyclic guanosine analogue used to treat hepatitis B virus infection. Its synthesis often starts from D-ribose and involves a series of protection and deprotection steps to construct the carbocyclic core and introduce the guanine base.
Synthetic Strategy for Entecavir:
Caption: A plausible synthetic pathway to Entecavir.
Key Synthetic Transformations
Protocol 7.1: Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a powerful tool for coupling the carbocyclic alcohol with the nucleobase, proceeding with inversion of stereochemistry at the alcohol center.
-
Materials: Carbocyclic alcohol (1.0 eq.), Nucleobase (e.g., 6-chloropurine, 1.5 eq.), Triphenylphosphine (PPh₃, 1.5 eq.), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the alcohol, nucleobase, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add DIAD or DEAD dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a solid byproduct is an indication of reaction progress.[6]
-
Concentrate the reaction mixture and purify by silica gel chromatography to isolate the coupled product.
-
-
Expected Yield: 60-85%
Conclusion
The synthesis of carbocyclic nucleosides is a testament to the power and necessity of protecting group chemistry. A thorough understanding of the stability and reactivity of various protecting groups, coupled with the principles of orthogonal protection, allows for the efficient and stereocontrolled construction of these medicinally important molecules. The protocols and strategies outlined in this document provide a foundational guide for researchers in the field, enabling the development of novel synthetic routes and the discovery of new therapeutic agents.
References
Application Notes and Protocols for Monitoring Carbocyclic Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of carbocyclic nucleoside synthesis. These methods are essential for ensuring reaction completion, identifying impurities, controlling stereochemistry, and guaranteeing the overall quality and safety of these important pharmaceutical compounds.
Introduction to Analytical Monitoring in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a critical class of antiviral and anticancer agents, with Abacavir being a prominent example used in HIV therapy.[1] Unlike natural nucleosides, the furanose ring's oxygen atom is replaced by a methylene group, conferring greater stability against enzymatic degradation. The synthesis of these molecules is a multistep process that requires careful monitoring to ensure the desired product is obtained with high purity and in the correct stereoisomeric form.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools throughout the synthetic route. They are employed for:
-
Reaction Monitoring: Tracking the consumption of starting materials and the formation of intermediates and the final product.
-
Impurity Profiling: Detecting and quantifying process-related impurities and degradation products.
-
Structural Elucidation: Confirming the chemical structure of intermediates and the final carbocyclic nucleoside.
-
Chiral Purity Analysis: Ensuring the correct enantiomer is produced, as different enantiomers can have vastly different biological activities and toxicities.[2]
This guide provides practical protocols and data for the application of these techniques in the synthesis of carbocyclic nucleosides.
General Synthetic Workflow and Monitoring Points
The synthesis of a carbocyclic nucleoside, such as Abacavir, typically involves several key stages, each necessitating analytical oversight. A generalized workflow is presented below, highlighting critical monitoring points.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
HPLC is a cornerstone technique for monitoring the progress of chemical reactions and assessing the purity of intermediates and the final active pharmaceutical ingredient (API).[3]
Application Note: HPLC in Carbocyclic Nucleoside Synthesis
Purpose: To monitor the conversion of reactants to products, identify the formation of byproducts, and quantify the purity of the desired compound.
Principle: Reverse-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase.[4] Polar analytes elute earlier, while nonpolar analytes are retained longer. By adjusting the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent), the separation of compounds with varying polarities can be optimized.
Typical Application: A small aliquot of the reaction mixture is withdrawn at various time points, diluted, and injected into the HPLC system. The disappearance of starting material peaks and the appearance and growth of the product peak are monitored. The peak area percentage is used to estimate the purity of the isolated product.
Experimental Protocol: RP-HPLC Analysis of Abacavir
This protocol is a representative method for the analysis of Abacavir.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid[3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (containing 0.05% orthophosphoric acid, pH adjusted to 3) in an 83:17 v/v ratio.[3] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve Abacavir reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation:
-
Reaction Mixture: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Dilute with a known volume of mobile phase (e.g., in a 10 mL volumetric flask). Filter the solution through a 0.45 µm syringe filter.
-
Isolated Product: Accurately weigh a small amount of the isolated product and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Identify the Abacavir peak by comparing the retention time with the standard. Calculate the purity based on the peak area percentage.
Data Presentation:
| Compound | Retention Time (min) |
| Lamivudine (potential co-drug) | ~3.1 |
| Abacavir | ~5.2 |
| Dolutegravir (potential co-drug) | ~8.4 |
| Representative retention times for Abacavir and co-administered drugs. Actual retention times may vary based on the specific HPLC system and conditions.[5] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive analytical tool.
Application Note: LC-MS in Carbocyclic Nucleoside Synthesis
Purpose: To confirm the identity of reaction products and intermediates by their mass-to-charge ratio (m/z), to detect and identify low-level impurities, and to quantify compounds in complex matrices.
Principle: After separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their m/z. This allows for the determination of the molecular weight of the eluting compounds. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information.
Typical Application: LC-MS is particularly useful for confirming the successful coupling of the nucleobase to the carbocyclic core and for identifying unexpected byproducts. In quantitative studies, it offers lower limits of detection compared to UV detection.
Experimental Protocol: LC-MS/MS Analysis of Carbocyclic Nucleosides
This protocol provides a general framework for the LC-MS/MS analysis of carbocyclic nucleosides.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or ion trap)
-
C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation: Prepare samples as described in the HPLC protocol, using LC-MS grade solvents.
-
LC Conditions:
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage, Cone Voltage, and other parameters: Optimize for the specific analyte and instrument.
-
-
Data Analysis: Extract the chromatograms for the expected m/z of the target compounds and their intermediates. For MS/MS, analyze the fragmentation patterns to confirm the structure.
Data Presentation:
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Abacavir | 287.16 | 191.1 (loss of cyclopropylamine and methanol) |
| Guanine (nucleobase) | 152.06 | 110.0 (fragmentation of the purine ring) |
| Representative m/z values for Abacavir and a common nucleobase. Fragmentation patterns can vary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure and for real-time monitoring of reaction kinetics.
Application Note: NMR in Carbocyclic Nucleoside Synthesis
Purpose:
-
Structural Elucidation: To confirm the structure of synthetic intermediates and the final product by analyzing the chemical environment of each atom (¹H, ¹³C). 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity between atoms.[6]
-
In-situ Reaction Monitoring: To follow the course of a reaction in real-time within the NMR tube, providing kinetic data and insights into the reaction mechanism.[7]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is sensitive to its local electronic environment, providing information about its chemical identity and neighboring atoms.
Typical Application:
-
Structural Confirmation: After purification, a sample is dissolved in a deuterated solvent and analyzed by 1D and 2D NMR. The resulting spectra are interpreted to confirm that the desired structure has been synthesized.
-
Reaction Monitoring: The reaction is initiated directly in an NMR tube within the spectrometer. A series of ¹H NMR spectra are acquired over time to track the change in concentration of reactants and products.
Experimental Protocol: In-situ ¹H NMR Reaction Monitoring
This protocol provides a general procedure for monitoring a reaction, such as a glycosylation or coupling step.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent compatible with the reaction conditions
-
Reactants and reagents for the synthesis
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the starting material and any other stable reactants in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation: Add the final reagent or catalyst to initiate the reaction. Quickly mix the contents and re-insert the tube into the spectrometer.
-
Data Acquisition:
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular intervals (e.g., every 5-10 minutes).
-
The number of scans for each spectrum should be minimized to ensure a good "snapshot" of the reaction at each time point while maintaining adequate signal-to-noise.[7]
-
-
Data Processing and Analysis:
-
Process the series of spectra.
-
Select characteristic, well-resolved peaks for the starting material and product.
-
Integrate these peaks in each spectrum to determine their relative concentrations over time.
-
Plot the concentration of reactants and products as a function of time to obtain kinetic profiles.
-
Experimental Protocol: Structural Elucidation by 1D and 2D NMR
This protocol outlines the key NMR experiments for confirming the structure of a purified carbocyclic nucleoside.
Instrumentation:
-
NMR spectrometer
-
Appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent.
-
1D NMR Acquisition:
-
¹H NMR: Provides information on the number and type of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon environments. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different spin systems and confirming the overall carbon skeleton and the attachment of the nucleobase.[8]
-
-
Data Interpretation: Integrate the information from all spectra to assign all proton and carbon signals and confirm the complete structure of the carbocyclic nucleoside.
Data Presentation:
| NMR Experiment | Information Obtained |
| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (connectivity). |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts. |
| COSY | Connectivity between neighboring protons (e.g., within the carbocyclic ring). |
| HSQC | Direct one-bond correlations between protons and carbons. |
| HMBC | Long-range (2-3 bond) correlations, confirming the connection of fragments. |
| Summary of information obtained from various NMR experiments for structural elucidation. |
Chiral Separation of Enantiomers
The biological activity of carbocyclic nucleosides is often highly stereospecific. Therefore, it is crucial to control the stereochemistry during synthesis and to verify the enantiomeric purity of the final product.
Application Note: Chiral HPLC for Enantiomeric Purity
Purpose: To separate and quantify the enantiomers of a chiral carbocyclic nucleoside to determine the enantiomeric excess (% ee).
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this purpose.[9]
Typical Application: After the synthesis of a chiral intermediate or the final product, a sample is analyzed by chiral HPLC to ensure that the desired enantiomer is present in high excess.
Experimental Protocol: Chiral HPLC Separation of Abacavir Enantiomers
This protocol is a representative method for the chiral separation of Abacavir.[10]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA)[10]
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:Methanol:Diethylamine in a ratio of 600:250:150:0.1 (v/v/v/v).[10]
-
Standard and Sample Preparation: Dissolve the samples in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 287 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample to determine the peak areas of the two enantiomers and calculate the enantiomeric excess.
Data Presentation:
| Enantiomer | Retention Time (min) |
| (S)-(+)-Abacavir (undesired) | ~8.5 |
| (R)-(-)-Abacavir (desired) | ~10.2 |
| Representative retention times for Abacavir enantiomers on a chiral column. The elution order and retention times can vary. |
Visualization of Key Pathways and Workflows
Mechanism of Action: NRTI Inhibition of Viral Reverse Transcriptase
Carbocyclic nucleosides like Abacavir are Nucleoside Reverse Transcriptase Inhibitors (NRTIs). They act as chain terminators during viral DNA synthesis.
Decision Tree for Analytical Method Selection
The choice of analytical technique depends on the specific information required at each stage of the synthesis.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.info [ijpsr.info]
- 5. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijplsjournal.com [ijplsjournal.com]
Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure aminocyclopentanols are crucial chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their rigid cyclopentane core and stereodefined amino and hydroxyl functionalities are key structural motifs in various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. For instance, (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] The stereochemistry of these intermediates is often critical for the biological activity and efficacy of the final drug substance.[2] Consequently, the development of robust, scalable, and economically viable methods for their synthesis is of paramount importance in the pharmaceutical industry.
This document provides detailed application notes and protocols for the scale-up synthesis of enantiomerically pure aminocyclopentanols, focusing on prevalent and scalable strategies. It is intended to be a practical guide for researchers and professionals involved in drug development and chemical synthesis.
Synthetic Strategies
Several synthetic routes to enantiomerically pure aminocyclopentanols have been developed, each with its own advantages and limitations. The choice of a particular strategy often depends on factors such as the desired stereoisomer, cost of starting materials, scalability, and environmental impact. The most common approaches include:
-
Hetero-Diels-Alder Reaction followed by Enzymatic Kinetic Resolution: This is a widely adopted and scalable strategy, particularly for the synthesis of specific stereoisomers like (1R,3S)-3-aminocyclopentanol.[1][3] The synthesis typically begins with a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by reduction and subsequent enzymatic kinetic resolution to separate the desired enantiomer.[1]
-
Chemical Resolution: An alternative to enzymatic resolution, this method involves the formation of diastereomeric salts using a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by crystallization.[2] While potentially cost-effective for large-scale manufacturing, the efficiency of this method is highly dependent on the substrate and the resolving agent.[2]
-
Asymmetric Synthesis: This approach aims to directly generate the desired enantiomer, avoiding a resolution step. Methods such as asymmetric Pd(II)-catalyzed Overman rearrangement followed by ring-closing metathesis have been successfully employed for the synthesis of enantiomerically enriched aminocyclopentenes, which can be further functionalized to aminocyclopentanols.[4] Asymmetric Mannich reactions have also been utilized to install the amine functionality with high stereocontrol.[5]
The following diagram illustrates a common synthetic pathway starting from cyclopentadiene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection in Acidic Conditions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection under acidic conditions?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3][4][5][6][7][8][9] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3][4][5]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][5][6][7] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][3][5][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][5][6][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[5][6][7]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[5][6][7]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[3][4][6][10] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[3][4] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[3][4]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your reaction mixture, as observed by TLC or LC-MS, and a lower-than-expected yield of the desired product.[3][6][11] Common causes for incomplete deprotection are insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][4][8][11]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this mass increase and how can I prevent it?
-
Answer: A mass increase of +56 Da is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1] This is caused by the reaction of the tert-butyl cation with a nucleophilic site on your substrate.[1][2] The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[2] The choice of scavenger is critical and depends on the sensitive residues in your peptide.[2][3] For Tryptophan-containing compounds, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) are effective.[2][3] For Methionine, thioanisole is a good choice to prevent S-alkylation.[1][10] For Cysteine, 1,2-Ethanedithiol (EDT) is commonly used.[1][10]
Issue 2: My deprotection reaction is very slow or incomplete.
-
Question: I have been running my deprotection for several hours, but I still see starting material. What can I do?
-
Answer: Several factors can lead to incomplete deprotection.[11] Consider the following troubleshooting steps:
-
Increase Acid Concentration: The rate of Boc cleavage is highly dependent on acid concentration, often showing a second-order dependence.[8][12] Increasing the concentration of TFA (e.g., from 20% to 50% in DCM) can significantly speed up the reaction.[1][13]
-
Extend Reaction Time: Some substrates, especially those with steric hindrance, may require longer reaction times for complete deprotection.[1][4][11] Monitor the reaction by TLC or LC-MS to determine the optimal time.[1][8]
-
Increase Temperature: Gently warming the reaction can increase the rate of deprotection, but be aware that this may also increase the rate of side reactions if scavengers are not used.[4][6]
-
Switch to a Stronger Acid: For particularly stubborn Boc groups, switching to a stronger acid like 4M HCl in dioxane may be necessary.[3][4][6]
-
Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.
-
Question: My product containing Methionine (Met) or Tryptophan (Trp) seems to be oxidizing. How can I prevent this?
-
Answer: Oxidation of sensitive residues like Met (to sulfoxide, +16 Da) and Trp can occur during acidic deprotection.[2] The use of scavengers like 1,2-Ethanedithiol (EDT) is effective in preventing acid-catalyzed oxidation of tryptophan.[3] For methionine, adding reducing agents like dimethyl sulfide (DMS) can help prevent oxidation.[6] It is also crucial to handle the workup carefully to minimize exposure to air.
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[1][3][10] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[1][2][3][10] |
| Thioanisole | Met, Trp | 5% (v/v) | Effective in preventing S-alkylation of methionine.[1][5][10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues and preventing Trp oxidation.[1][2][3][10] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often used in scavenger cocktails.[5][10] |
| Anisole | General nucleophiles | - | A general scavenger for various nucleophilic residues.[3][10] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[10] |
| Phenol | Tyr | 5% (v/v) | Acts as a decoy for the tert-butyl cation to protect tyrosine.[3][5] |
Table 2: Common Acidic Conditions for Boc Deprotection
| Acidic Reagent | Typical Concentration | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temperature | A common and generally effective condition.[1][13] |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | Room Temperature | Standard for solid-phase peptide synthesis cleavage.[5][10] |
| HCl in Dioxane | 4M | Dioxane | Room Temperature | A stronger alternative for challenging deprotections.[3][4][6] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile/Methanol | Room Temperature | Can be used under milder conditions.[5] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2][4]
-
Scavenger Addition: If your substrate contains sensitive residues, add the appropriate scavenger (see Table 1). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[10]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2][10]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1][10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][5] The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.[1]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
-
Resin Preparation: Swell the peptide-resin in DCM.[10]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5][6][10]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[10]
-
Peptide Isolation: Filter the resin and collect the filtrate.[10]
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[10]
-
Collection: Collect the precipitated peptide by centrifugation and wash it with cold ether.[10]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Competing pathways for the t-butyl cation.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Improving stereoselectivity in the synthesis of ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of the synthesis of ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for achieving high enantioselectivity in the synthesis of ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)amine?
A1: The most effective and widely reported strategy is the enzymatic desymmetrization of a prochiral precursor, cis-3,5-diacetoxy-1-cyclopentene. This is typically achieved using an immobilized lipase, such as Novozym-435® (Candida antarctica lipase B), which selectively hydrolyzes one of the acetate groups to yield (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with high enantiomeric excess (>99% ee).[1] This chiral intermediate can then be converted to the target amine.
Q2: How is the amine group introduced with the correct stereochemistry?
A2: The amine group is typically introduced via a Mitsunobu reaction on the (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate intermediate.[2][3] This reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon. By using a nitrogen nucleophile like phthalimide, followed by deprotection, the desired ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)amine can be obtained.
Q3: What are the critical factors influencing the success of the enzymatic desymmetrization step?
A3: Key factors include the choice of enzyme, solvent, temperature, and acyl acceptor. Novozym-435® is a robust and highly selective biocatalyst for this transformation.[1][4] The reaction is often performed in a non-polar organic solvent like methyl tert-butyl ether (MTBE) at a low temperature (e.g., 5°C) to maximize selectivity.[1] Methanol is commonly used as the acyl acceptor in the transesterification reaction.[1]
Q4: Can palladium-catalyzed allylic amination be used to improve stereoselectivity?
A4: Yes, palladium-catalyzed asymmetric allylic amination is a powerful method for forming chiral amines. While less commonly reported for this specific target, it offers an alternative route. The enantioselectivity of this reaction is highly dependent on the choice of the chiral ligand, the palladium precursor, solvent, and the nature of the nitrogen nucleophile.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Enzymatic Desymmetrization Step
| Potential Cause | Troubleshooting Action |
| Suboptimal Enzyme Activity | Ensure the enzyme has been stored correctly and is not denatured. Consider purchasing a new batch of the enzyme. The apparent activity of the immobilized enzyme is optimal at a pH of 7.5 and a temperature of 30°C.[1] |
| Incorrect Solvent | The choice of solvent can significantly impact enzyme selectivity. MTBE has been shown to be effective for this reaction, yielding high ee.[1] Avoid highly polar solvents that may strip the enzyme of essential water or denature it. |
| Inappropriate Temperature | Higher temperatures can decrease enantioselectivity. The reaction is reported to be highly selective at 5°C.[1] |
| Enzyme Leaching | The lipase may leach from the support in certain organic media, reducing its effectiveness. Consider using the enzyme in a packed bed reactor or ensuring gentle agitation to minimize mechanical stress on the support beads.[4][5] |
Issue 2: Poor Yield or Incomplete Conversion in the Mitsunobu Reaction
| Potential Cause | Troubleshooting Action |
| Sterically Hindered Alcohol | While the secondary alcohol in the cyclopentenyl precursor is generally reactive, steric hindrance can slow the reaction. Ensure an adequate excess of the phosphine and azodicarboxylate reagents (typically 1.5 equivalents each) is used.[6] |
| Incorrect Order of Reagent Addition | The order of addition is critical. Typically, the alcohol, nucleophile (e.g., phthalimide), and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled to 0°C before the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD).[6][7] |
| Decomposition of Reagents | Azodicarboxylates are sensitive to moisture and light. Use fresh, high-quality reagents. |
| Formation of Side Products | The major by-product, triphenylphosphine oxide, can sometimes be difficult to remove. Proper workup, including filtration and chromatography, is essential.[6] |
Issue 3: Formation of Diastereomeric Mixtures
| Potential Cause | Troubleshooting Action |
| Incomplete Inversion in Mitsunobu Reaction | If the Mitsunobu reaction does not proceed with complete inversion, a mixture of diastereomers will be formed. Ensure optimal reaction conditions (low temperature, correct reagent stoichiometry) to favor the SN2 pathway. |
| Racemization of the Intermediate | The chiral hydroxy acetate intermediate is generally stable, but prolonged exposure to harsh acidic or basic conditions could potentially lead to racemization. Ensure neutral conditions are maintained during workup and purification. |
| Alternative Synthetic Route Issues | If using a method other than enzymatic desymmetrization and Mitsunobu inversion, the diastereoselectivity will be highly dependent on the specific reaction conditions. For example, in allylic aminations, the solvent can influence the stability of intermediates and thus the stereochemical outcome.[8] |
Quantitative Data Summary
Table 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
| Enzyme | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Novozym-435® | MTBE | 5 | 95 | >99 | [1] |
| Novozym-435® | Aqueous Buffer | N/A | 70 | >99 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
This protocol is adapted from the literature for the synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.[1]
-
Reaction Setup: In a round-bottom flask, dissolve cis-3,5-diacetoxy-1-cyclopentene in methyl tert-butyl ether (MTBE).
-
Cooling: Cool the solution to 5°C in an ice bath with stirring.
-
Enzyme Addition: Add Novozym-435® (immobilized Candida antarctica lipase B) to the reaction mixture.
-
Acyl Acceptor Addition: Add methanol as the acyl acceptor.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is reached.
-
Workup: Filter off the immobilized enzyme. The enzyme can be washed and reused.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate is often of high purity (>99% ee) and may not require further chromatographic purification.[1]
Protocol 2: Mitsunobu Reaction for Amination
This is a general procedure for the Mitsunobu reaction, which can be adapted for the amination of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.[2][6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, phthalimide (as the nitrogen nucleophile), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with stirring.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. Maintain the temperature below 5°C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting alcohol.
-
Workup:
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Dilute the filtrate with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the phthalimide-protected amine.
-
Deprotection: The phthalimide protecting group can be removed using standard procedures, such as treatment with hydrazine hydrate, to yield the final product, ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)amine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Chiral Cyclopentenylamine Intermediates
This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of chiral cyclopentenylamine intermediates from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral cyclopentenylamine intermediates?
A1: The primary methods for purifying chiral cyclopentenylamine intermediates are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization-based techniques.[1][][3][4] HPLC and SFC are chromatographic methods that separate enantiomers or diastereomers based on their differential interactions with a chiral stationary phase (CSP).[1][] Crystallization methods, such as diastereomeric salt formation, rely on the different solubilities of diastereomeric pairs to achieve separation.[4]
Q2: How do I choose the right chiral column for my cyclopentenylamine separation?
A2: There is no universal chiral column, and selection often requires screening several columns and mobile phases. Polysaccharide-based columns (e.g., ChiralPak series) and cyclofructan-based columns are often good starting points for chiral amines.[5] The choice of mobile phase (normal phase, polar organic, or SFC) will also significantly impact the separation.[6] It is recommended to consult literature for separations of structurally similar compounds or utilize a column screening service.
Q3: My chromatographic peaks are tailing or broadening. What could be the cause?
A3: Peak tailing or broadening can be caused by several factors. For chiral amines, deleterious interactions with silanol groups on the silica support of the column are a common issue.[5] Other causes include column contamination, column degradation, or overloading the column with the sample.[7][8] Traces of certain solvents like THF or dichloromethane in the sample can also damage the column and lead to poor peak shape.[9]
Q4: I am not getting baseline separation of my diastereomers by HPLC. What can I do?
A4: Achieving baseline separation of diastereomers can be challenging.[10] You can try optimizing the mobile phase composition, such as changing the solvent ratio or the type of organic modifier.[6] Temperature can also be a powerful tool for improving resolution; sometimes increasing the temperature helps, while other times decreasing it is more effective. If these adjustments do not work, derivatizing the amine to a different diastereomer with a bulkier chiral reagent might improve separation.[11]
Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral amine purification?
A5: SFC offers several advantages for chiral separations, including faster analysis times, reduced consumption of organic solvents, and often better peak shapes compared to normal-phase HPLC.[][3][6] SFC uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to efficient separations.[]
Troubleshooting Guides
Chromatographic Purification (HPLC/SFC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide, cyclofructan).[1][5] |
| Suboptimal mobile phase. | Optimize the mobile phase composition (e.g., change solvent ratios, try different organic modifiers).[6] | |
| Temperature not optimized. | Vary the column temperature to improve selectivity. | |
| Peak Tailing | Silanol interactions. | Add a basic modifier like triethylamine (TEA) or butylamine to the mobile phase to mask silanol groups.[5] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Column contamination. | Flush the column with a strong, compatible solvent. For immobilized columns, DMF or THF can be used.[7] | |
| Loss of Column Performance | Column bed has been disturbed. | Reverse the flow direction through the column to wash away any particulate matter from the inlet frit.[7] |
| Stationary phase degradation. | Ensure sample and mobile phase are free of incompatible solvents (e.g., THF, MDC for some coated columns).[9] Test the column with a standard to see if performance can be restored. | |
| High Backpressure | Blockage in the system. | Check for blockages in the tubing and frits. Reversing the column flow can sometimes dislodge particulates from the inlet frit.[7] |
| Sample precipitation. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[7] |
Crystallization-Based Purification
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystallization | Poor solvent choice. | Screen a variety of solvents with different polarities. |
| Supersaturation not achieved. | Concentrate the solution or cool it to a lower temperature. | |
| Low Diastereomeric Excess (de) | Similar solubilities of diastereomers. | Screen different chiral resolving agents to find a pair with a larger solubility difference.[4] |
| Co-precipitation of both diastereomers. | Optimize the crystallization temperature and cooling rate. | |
| Poor Crystal Quality | Rapid crystallization. | Slow down the crystallization process by using a slower cooling rate or an anti-solvent diffusion method. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Cyclopentenylamine Enantiomers
-
Column Selection: Begin by screening a set of chiral columns, such as a ChiralPak IA, IB, or IC (polysaccharide-based) and a Larihc CF6-P (cyclofructan-based).[5]
-
Mobile Phase Screening:
-
Optimization:
-
Adjust the ratio of the organic modifiers to optimize retention time and resolution.
-
Vary the column temperature between 10°C and 40°C to see its effect on selectivity.
-
If peak tailing is observed, adjust the concentration of the acidic and basic additives.
-
-
Analysis: Inject the sample and monitor the separation at a suitable UV wavelength. Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose a chiral acid (e.g., tartaric acid, mandelic acid) to react with the cyclopentenylamine. The goal is to form diastereomeric salts with significantly different solubilities.[4]
-
Salt Formation: Dissolve the racemic cyclopentenylamine in a suitable solvent (e.g., ethanol, methanol). Add one equivalent of the chiral resolving agent.
-
Crystallization:
-
Heat the solution to dissolve the salts completely.
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
If no crystals form, try adding an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed, then allow it to stand.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric excess of the amine can be improved by recrystallizing the diastereomeric salt.
-
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the free chiral amine with an organic solvent.
Visualizations
Caption: General workflow for the purification of chiral cyclopentenylamine.
Caption: Troubleshooting decision tree for chiral purification.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Increasing the yield of the Mitsunobu reaction for hindered secondary alcohols.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals increase the yield of the Mitsunobu reaction for sterically hindered secondary alcohols.
Troubleshooting Guide
Question: My Mitsunobu reaction on a hindered secondary alcohol is giving a low yield. What are the common causes and how can I troubleshoot it?
Low yields in Mitsunobu reactions with sterically hindered secondary alcohols are a common issue. The primary reason is the reduced rate of the desired SN2 substitution reaction at the sterically congested carbon center. This can lead to side reactions and the recovery of unreacted starting material. Here is a step-by-step troubleshooting guide:
1. Re-evaluate Your Reagents and Reaction Conditions:
-
Reagent Quality: Ensure that your triphenylphosphine (PPh₃) has not oxidized to triphenylphosphine oxide and that your azodicarboxylate (DEAD or DIAD) is fresh.[1] The quality of these reagents is critical for a successful reaction.
-
Solvent Purity: Use anhydrous solvents, as water can consume the reagents. Tetrahydrofuran (THF) and toluene are generally the preferred solvents.[2]
-
Order of Addition: The order in which you add the reagents can significantly impact the reaction's success. For challenging substrates, pre-forming the betaine by adding the azodicarboxylate to the phosphine at 0 °C before adding the alcohol and then the nucleophile may improve the yield.[3]
2. Optimize the Nucleophile (Pronucleophile):
The acidity of the nucleophile is a crucial factor. For hindered alcohols, a more acidic nucleophile often leads to better yields.[4] This is because the betaine intermediate formed from the phosphine and azodicarboxylate is not a strong base, and a more acidic pronucleophile is more readily deprotonated, making it a more effective nucleophile for the subsequent SN2 reaction.[5][6]
-
Consider using a more acidic carboxylic acid: Instead of standard benzoic acid or acetic acid, try using 4-nitrobenzoic acid or 3,5-dinitrobenzoic acid.[7][8] The electron-withdrawing nitro groups increase the acidity of the carboxylic acid, which can significantly improve the yield for hindered alcohols.[7]
3. Consider Alternative Reagents:
If optimizing the conditions with standard reagents is unsuccessful, several alternative phosphines and azodicarboxylates have been developed specifically for challenging substrates.
-
Alternative Phosphines: To simplify the removal of the phosphine oxide byproduct, which can be challenging during purification, consider using phosphines that can be removed by an acid wash.[2][4] Examples include diphenyl(2-pyridyl)phosphine or (4-dimethylaminophenyl)diphenylphosphine.[2][4]
-
Alternative Azodicarboxylates: Several alternatives to DEAD and DIAD have been developed to improve reactivity and simplify purification.[3] These include:
-
Di-p-chlorobenzyl azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is a solid that can be easily filtered off.[4]
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): This reagent is often more effective than DEAD for weakly acidic nucleophiles.[3]
-
Di-p-nitrobenzyl azodicarboxylate (DNAD): The hydrazine byproduct is semisoluble in common solvents like THF and CH₂Cl₂, allowing for easy removal by filtration.[9]
-
4. Employ Physical Methods:
-
Sonication: For sterically hindered substrates, the use of sonication has been shown to increase the rate of product formation, particularly in phenolic Mitsunobu reactions.[2][10]
Below is a troubleshooting workflow to guide your decision-making process:
References
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Preventing epimerization during the synthesis of carbocyclic nucleoside analogues
Welcome to the technical support center for the synthesis of carbocyclic nucleoside analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a special focus on preventing and controlling epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of carbocyclic nucleoside analogues?
A1: Epimerization is a chemical process where one epimer (a type of stereoisomer that differs in configuration at only one of at least two stereogenic centers) is converted into its diastereomeric counterpart.[1] In the context of carbocyclic nucleoside synthesis, this means an undesired change in the 3D arrangement of atoms at a specific chiral carbon in the carbocyclic ring. This is a critical issue because the biological activity of nucleoside analogues is highly dependent on their specific stereochemistry. Even a minor change at one stereocenter can lead to a significant loss of therapeutic efficacy or an increase in toxicity.[1]
Q2: Which stereocenters are most prone to epimerization during the synthesis of carbocyclic nucleosides?
A2: The stereocenters on the carbocyclic ring, particularly those bearing hydroxyl or amino groups that are manipulated during the synthesis, are most susceptible to epimerization. For instance, the carbon atom where the nucleobase is attached (the anomeric carbon equivalent) and the adjacent carbons bearing hydroxyl groups (equivalent to the 2', 3', and 4' positions of a natural ribose ring) are common sites of unwanted stereochemical inversion.[2][3]
Q3: What are the common synthetic steps where epimerization is likely to occur?
A3: Epimerization can be a risk during several synthetic transformations, including:
-
Base-catalyzed reactions: The use of strong bases can lead to the deprotonation of an acidic proton adjacent to a stereocenter, followed by reprotonation to give a mixture of epimers.
-
Nucleophilic substitution reactions: While reactions like the Mitsunobu reaction are designed to proceed with a clean inversion of stereochemistry, side reactions or non-ideal conditions can lead to loss of stereochemical control.[4][5][6]
-
Glycosylation or nucleobase coupling: The formation of the bond between the carbocyclic moiety and the nucleobase can sometimes result in a mixture of anomers (α and β isomers), which are a specific type of epimer.[2]
-
Protection and deprotection steps: The conditions used to add or remove protecting groups can sometimes be harsh enough to cause epimerization at sensitive stereocenters.
Q4: How do protecting groups influence the stereochemical outcome of a reaction?
A4: Protecting groups play a crucial role in controlling stereochemistry. "Participating" protecting groups on adjacent carbons can shield one face of the molecule, directing an incoming nucleophile to the opposite face and thus favoring the formation of a single stereoisomer. Conversely, "non-participating" groups may not offer this shielding effect, potentially leading to a mixture of products. The size and nature of the protecting group can also influence the conformational preferences of the carbocyclic ring, which in turn affects the stereochemical outcome of subsequent reactions.[2] For example, silyl protection (TIPS) of the C2' and C3' hydroxyl groups has been found to be critical for the stability of certain cyclopentanone intermediates in carbocyclic C-nucleoside synthesis.[2]
Troubleshooting Guide
Problem 1: Poor diastereoselectivity in the coupling of the nucleobase.
| Possible Cause | Suggested Solution |
| Non-optimal reaction conditions. | Systematically vary the solvent, temperature, and Lewis acid catalyst. For instance, in some glycosylation reactions, the choice of Lewis acid (e.g., TMSOTf, SnCl₄) can significantly impact the α/β ratio.[7] |
| Inappropriate protecting groups on the carbocyclic ring. | Employ a participating protecting group (e.g., acetyl or benzoyl) at the adjacent (2') position to direct the incoming nucleobase to the desired face of the ring through neighboring group participation.[7] |
| Equilibration of an intermediate. | In some cases, an intermediate may exist as an equilibrium of anomers. Lowering the reaction temperature can sometimes suppress this equilibration and improve selectivity.[2] |
Problem 2: Unwanted epimerization during a Mitsunobu reaction intended for stereochemical inversion.
| Possible Cause | Suggested Solution |
| The nucleophile is not acidic enough. | The Mitsunobu reaction works best with nucleophiles having a pKa below 13.[6][8] If the nucleophile is not sufficiently acidic, side reactions can occur. Consider using a more acidic pronucleophile or a different coupling strategy. |
| Formation of an undesired rearrangement product. | In some cases, intramolecular cyclization can compete with the intermolecular nucleophilic attack, leading to rearranged products.[4] Modifying the reaction conditions, such as adding a base or using a nonpolar solvent, may favor the desired epimerization. |
| Elimination as a side reaction. | Dehydration of the alcohol precursor can compete with the substitution reaction, especially with hindered alcohols. The choice of solvent can influence the extent of elimination; for example, using THF instead of MeCN has been shown to reduce elimination in some cases.[9] |
| Steric hindrance. | A sterically hindered alcohol may react slowly, allowing for side reactions to occur. Using less bulky phosphines or azodicarboxylates might improve the outcome. |
Problem 3: Epimerization catalyzed by basic conditions during other synthetic steps.
| Possible Cause | Suggested Solution |
| Use of a strong, non-hindered base. | Employ a bulkier, non-nucleophilic base (e.g., DBU, DIPEA) to minimize direct interaction with the substrate at the stereocenter. |
| Prolonged reaction times or elevated temperatures. | Monitor the reaction closely and minimize the reaction time. If possible, conduct the reaction at a lower temperature to reduce the rate of epimerization. |
| Presence of an acidic proton alpha to a carbonyl or other activating group. | If possible, modify the synthetic route to avoid the presence of a highly acidic proton adjacent to a stereocenter during a base-mediated step. Alternatively, consider using a protecting group to temporarily mask the activating group. |
Quantitative Data on Diastereoselectivity
The following table summarizes reported diastereomeric ratios in the synthesis of carbocyclic nucleoside analogues under different reaction conditions. This data can help in selecting a starting point for reaction optimization.
| Reaction Type | Substrate | Conditions | Diastereomeric Ratio (β:α or cis:trans) | Reference |
| C-Nucleoside Synthesis | D-ribonolactone derivative | Allyl trimethylsilane, Lewis Acid | 87:13 (β:α) | [2] |
| C-Nucleoside Synthesis | D-ribonolactone derivative | Trimethylsilyl cyanide, Lewis Acid | 89:11 (β:α) | [2] |
| C-Nucleoside Synthesis | Open-form ribofuranose | Grignard Reagents | Marked difference in diastereomeric purity observed | [2] |
| Glycosylation | 2-Cl-2-F lactol with silylated uracil | N,N-diisopropylethylamine | 7.5:1 (β:α) | [10] |
| Glycosylation | 2-Cl-2-F lactol with silylated cytosine | N,N-diisopropylethylamine | 5:1 (β:α) | [10] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Carbocyclic Analogue via Mitsunobu Reaction
This protocol describes a general procedure for the coupling of a nucleobase to a carbocyclic alcohol with inversion of configuration.
Materials:
-
Carbocyclic alcohol (1.0 eq)
-
Nucleobase (e.g., 6-chloropurine) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane[9]
Procedure:
-
Dissolve the carbocyclic alcohol and the nucleobase in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add triphenylphosphine to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired carbocyclic nucleoside analogue.
Protocol 2: Base-Mediated Deprotection with Minimized Epimerization
This protocol outlines a general procedure for the removal of an acyl protecting group under basic conditions while minimizing the risk of epimerization.
Materials:
-
Protected carbocyclic nucleoside analogue (1.0 eq)
-
Saturated methanolic ammonia or a solution of sodium methoxide in methanol
-
Methanol
-
Ammonium chloride (for quenching)
Procedure:
-
Dissolve the protected nucleoside analogue in methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add the basic solution (methanolic ammonia or sodium methoxide) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Avoid letting the reaction warm to room temperature for extended periods.
-
Once the deprotection is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: A decision-making flowchart for troubleshooting epimerization issues.
Mechanism of Base-Catalyzed Epimerization
Caption: The general mechanism for base-catalyzed epimerization via a planar enolate intermediate.
Simplified Mitsunobu Reaction Pathway and Potential for Epimerization
Caption: Simplified workflow of the Mitsunobu reaction highlighting the desired SN2 pathway leading to inversion and potential side reactions that can compromise stereochemical purity.
References
- 1. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the crystallization of diastereomeric salts of aminocyclopentanols
Welcome to the technical support center for challenges in the crystallization of diastereomeric salts of aminocyclopentanols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Crystals Are Forming
Q1: I've mixed my racemic aminocyclopentanol with the chiral resolving agent, but no crystals have formed. What are the common causes and solutions?
A1: Failure to form crystals is a frequent challenge in diastereomeric salt crystallization. Several factors can inhibit crystallization, primarily related to the solvent choice and supersaturation.[1][2]
Troubleshooting Steps:
-
Solvent Choice: The solvent system is critical. If the diastereomeric salts are too soluble, they will not crystallize. A systematic solvent screening is the most effective approach to find a medium where one salt is sparingly soluble while the other remains in solution.[2][3][4] Common starting points include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[4]
-
Concentration: The solution may be too dilute and has not reached the necessary level of supersaturation.[1][2]
-
Solution: Slowly evaporate the solvent to increase the concentration of the salts.[1]
-
-
Induce Nucleation: Crystallization requires nucleation sites to begin.
-
Temperature Control: A controlled cooling profile is often necessary. Rapid cooling can be detrimental.[2][5]
-
Solution: Allow the solution to cool slowly to room temperature, and then potentially cool it further in an ice bath or refrigerator (e.g., 4 °C or -20 °C).[6]
-
-
Anti-Solvent Addition: An anti-solvent is a solvent in which the salts have low solubility.[4]
-
Solution: Slowly add an anti-solvent to a solution of the salts until turbidity (cloudiness) is observed. Then, warm the mixture slightly until it becomes clear again and allow it to cool slowly.[1]
-
Issue 2: An Oil is Forming Instead of Crystals ("Oiling Out")
Q2: Instead of solid crystals, my diastereomeric salt has precipitated as a sticky oil. Why does this happen and how can I fix it?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a solvent system that is too polar or the presence of impurities.[3]
Troubleshooting Steps:
-
Change Solvent System: The solvent may be too effective at solvating the salt.
-
Purity of Starting Materials: Impurities can disrupt the crystal lattice formation and inhibit crystallization.[1][3]
-
Adjust Concentration: A solution that is too concentrated can sometimes lead to oiling out.[1]
-
Solution: Add more solvent, warm the mixture to dissolve the oil, and then allow it to cool slowly.[1]
-
-
Lower Crystallization Temperature: The temperature of the solution may be above the melting point of the salt.[4]
-
Solution: Attempt the crystallization at a lower temperature.[4]
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q3: I have successfully obtained crystals, but the yield is very low. How can I improve the recovery of the less soluble diastereomer?
A3: A low yield typically indicates that the desired diastereomeric salt has significant solubility in the mother liquor.[4][6]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: The solubility difference between the diastereomers may not be sufficient in the current system.[6]
-
Solution: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures to maximize precipitation.[4]
-
-
Optimize Crystallization Time: Filtering too early may leave the desired product in solution.[3]
-
Solution: Monitor crystal formation over time to determine the optimal crystallization period.[3]
-
-
Recycle Mother Liquor: The unwanted enantiomer often remains in the mother liquor.[4]
-
Solution: The mother liquor, containing the more soluble diastereomeric salt, can be concentrated and cooled to obtain a second crop of crystals.[7]
-
Issue 4: Low Diastereomeric or Enantiomeric Excess (d.e. / e.e.)
Q4: After isolating the crystals and liberating the free amine, the enantiomeric purity is low. How can I improve the resolution efficiency?
A4: Low enantiomeric excess suggests that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[4]
Troubleshooting Steps:
-
Recrystallization: This is the most common method to improve purity. The initial crop of crystals is often enriched, but not pure.
-
Controlled Cooling: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Solvent Optimization: The solvent has a significant impact on the separation efficiency.
Data Presentation
A systematic solvent screening is crucial for developing an efficient resolution process.[4][9] The results should be tabulated to compare the effectiveness of different solvents.
Table 1: Illustrative Data from a Solvent Screening Experiment for Aminocyclopentanol Resolution
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) | Crystal Morphology |
| Methanol | 45 | 75 | 74 | Small Needles |
| Ethanol | 40 | 85 | 84 | Plates |
| Isopropanol | 35 | 92 | 91 | Prisms |
| Ethyl Acetate | 25 | 60 | 59 | Amorphous Powder |
| Acetone | 30 | 88 | 87 | Rods |
| Methanol/Water (9:1) | 50 | 80 | 79 | Needles |
Note: Data is representative and for illustrative purposes only. Actual results will vary based on the specific aminocyclopentanol derivative and chiral resolving agent used.
Experimental Protocols & Visualizations
Principle of Chiral Resolution
The fundamental principle of this technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties like solubility, allowing for their separation.[5][6]
Caption: Principle of converting enantiomers into separable diastereomers.
General Experimental Protocol: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of racemic aminocyclopentanol using a chiral acid like L-(+)-tartaric acid.[7] Optimization is essential for each specific substrate.[7]
Materials:
-
Racemic aminocyclopentanol
-
Chiral resolving agent (e.g., L-(+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol)
-
Base for liberation of the free amine (e.g., aqueous NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve the racemic aminocyclopentanol (1 equivalent) in a suitable solvent. Gentle heating may be required.[7]
-
Salt Formation: In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent. Slowly add this solution to the aminocyclopentanol solution with stirring.[6][7]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.[7]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble salt.[7][8]
-
Recrystallization (Optional but Recommended): To improve purity, dissolve the collected crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.[6]
-
Liberation of Enriched Amine: Suspend the purified diastereomeric salt in water. Add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amine.[7][8]
-
Extraction: Extract the enantiomerically enriched aminocyclopentanol with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique, such as chiral HPLC.[7]
Experimental Workflow Diagram
Caption: General workflow for chemical resolution via crystallization.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common crystallization issues.
References
Technical Support Center: Optimization of Chiral HPLC Methods for Aminocyclopentene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for aminocyclopentene derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of aminocyclopentene derivatives in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Question: My chromatogram shows a single peak or two poorly resolved peaks for my aminocyclopentene derivative. What should I do?
Answer: Poor or no resolution is a common challenge in chiral method development. A systematic approach to optimizing your method is crucial. Here are the steps to follow:
-
Verify the Suitability of the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[1][2] For aminocyclopentene derivatives, which are basic in nature, polysaccharide-based CSPs are often a good starting point.
-
Optimize the Mobile Phase Composition: The mobile phase composition significantly influences selectivity.
-
Normal Phase Mode: This is often the preferred mode for chiral separations of many amine-containing compounds.
-
Action: Adjust the ratio of the non-polar solvent (e.g., n-hexane, n-heptane) to the polar modifier (e.g., isopropanol, ethanol). Decreasing the percentage of the alcohol modifier often increases retention and can improve resolution. Also, try different alcohol modifiers, as they can offer different selectivities.[5]
-
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or ethanol.
-
Action: If your compound has good solubility in these solvents, it can be a viable alternative to normal phase.
-
-
Reversed-Phase Mode: While less common for initial screening of basic compounds, it can be effective.
-
Action: Modify the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is critical and should be controlled.[3]
-
-
-
Incorporate Mobile Phase Additives: For basic compounds like aminocyclopentene derivatives, additives are often essential to improve peak shape and resolution.
-
Action: In normal phase or polar organic mode, add a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase. This will help to minimize unwanted interactions with the silica surface of the column.[3]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[2]
-
Action: Try reducing the flow rate from the typical 1.0 mL/min to 0.5 mL/min or even lower.
-
-
Optimize the Column Temperature: Temperature can have a significant impact on chiral separations.
-
Action: Generally, lower temperatures tend to increase selectivity. Try running the separation at a lower temperature (e.g., 10-15°C) using a column thermostat. Conversely, sometimes a higher temperature can improve efficiency and peak shape. It is an important parameter to screen.
-
Issue 2: Peak Tailing
Question: The peaks for my aminocyclopentene enantiomers are broad and asymmetrical (tailing). How can I improve the peak shape?
Answer: Peak tailing for basic compounds like aminocyclopentene derivatives is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.
-
Use a Basic Additive: This is the most effective way to combat peak tailing for basic analytes.
-
Action: Add 0.1% to 0.5% (v/v) of diethylamine (DEA), ethanolamine, or another suitable basic modifier to your mobile phase. The basic additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.[3]
-
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the sample concentration or the injection volume and re-inject.
-
-
Ensure Proper Mobile Phase pH (in Reversed-Phase): If you are working in reversed-phase mode, the pH of the mobile phase should be appropriate for your analyte.
-
Action: For a basic compound, a higher pH can suppress the ionization of silanol groups, but you must ensure it is within the stable pH range of your column.
-
Issue 3: Irreproducible Retention Times
Question: The retention times of my enantiomers are shifting between injections. What could be the cause?
Answer: Fluctuating retention times can be due to several factors:
-
Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require longer equilibration times than standard reversed-phase columns.
-
Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Flush with at least 10-20 column volumes of the mobile phase.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. If you are using a mixture of solvents, consider pre-mixing them to avoid variations from the pump's proportioning valves.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Action: Use a column oven to maintain a constant and controlled temperature.
-
-
"Additive Memory Effect": If you switch between using acidic and basic additives on the same column without proper flushing, residual additives can affect subsequent analyses.
-
Action: When changing mobile phase additives, flush the column extensively with an intermediate solvent (like isopropanol) before introducing the new mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating aminocyclopentene derivatives?
A1: There is no single "best" CSP for all aminocyclopentene derivatives, as the optimal choice depends on the specific structure of the analyte. However, a good starting point is to screen a set of polysaccharide-based CSPs, such as those with cellulose or amylose backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenyl)carbamate, tris(3,5-dichlorophenyl)carbamate).[6] These columns are known for their broad applicability in separating a wide range of chiral compounds, including amines.[7]
Q2: Should I use normal phase, reversed-phase, or polar organic mode for my separation?
A2: For many chiral separations of basic compounds like aminocyclopentene derivatives, normal phase chromatography is often the most successful. It typically involves a non-polar mobile phase like n-hexane or n-heptane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol). The use of a basic additive like diethylamine (DEA) is highly recommended in this mode to achieve good peak shapes. Polar organic mode , using solvents like methanol or ethanol, can also be a good option. Reversed-phase chromatography is generally less common for the initial screening of these compounds but can be developed, especially for N-protected derivatives.
Q3: Why is a basic additive like diethylamine (DEA) necessary?
A3: Aminocyclopentene derivatives contain a basic amino group. This group can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase. These secondary interactions can lead to severe peak tailing and poor resolution. A basic additive like DEA is added to the mobile phase to compete for these active sites, effectively masking them from the analyte and resulting in more symmetrical peaks and improved separation.[3]
Q4: How can I increase the resolution between my two enantiomers?
A4: To increase resolution, you can try the following:
-
Optimize the mobile phase: Adjust the ratio of your solvents. In normal phase, decreasing the alcohol content usually increases retention and can improve resolution.
-
Change the alcohol modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity.[5]
-
Lower the temperature: Decreasing the column temperature often enhances the chiral recognition process, leading to better separation.
-
Reduce the flow rate: A slower flow rate can provide more time for the enantiomers to interact with the CSP, which may improve resolution.
-
Try a different CSP: If optimization of the mobile phase and temperature does not yield the desired resolution, the chosen CSP may not be suitable for your compound. Screening a different set of CSPs is then recommended.
Q5: My aminocyclopentene derivative is N-protected (e.g., with a Boc group). Does this change the method development strategy?
A5: Yes, an N-protecting group like Boc (tert-butyloxycarbonyl) can significantly alter the chromatographic behavior of your compound. The basicity of the amino group is reduced, which may lessen the need for a strong basic additive. The overall polarity of the molecule is also changed. You should still start by screening polysaccharide-based CSPs. For N-Boc protected amino acids and related compounds, separations on cyclodextrin-based columns in reversed-phase mode have also been reported to be effective.[3]
Data Presentation
The following tables provide examples of typical starting conditions for the chiral HPLC method development for aminocyclopentene derivatives and related chiral amines. The values are illustrative and should be optimized for specific analytes.
Table 1: Recommended Chiral Stationary Phases for Screening
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Trade Names |
| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 |
| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 |
| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralcel OJ, Lux Cellulose-3 |
| Pirkle-type | (R,R)-Whelk-O 1 | Whelk-O 1 |
| Macrocyclic Glycopeptide | Vancomycin | Chirobiotic V |
Table 2: Typical Starting Mobile Phase Conditions
| Mode | Mobile Phase Composition | Additive (if needed) | Flow Rate | Temperature |
| Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) | 1.0 mL/min | 25 °C |
| n-Heptane / Ethanol (85:15, v/v) | 0.1% Diethylamine (DEA) | 1.0 mL/min | 25 °C | |
| Polar Organic | Methanol | 0.1% Diethylamine (DEA) | 0.5 mL/min | 25 °C |
| Ethanol | 0.1% Diethylamine (DEA) | 0.5 mL/min | 25 °C | |
| Reversed-Phase | Acetonitrile / 20 mM Ammonium Bicarbonate (50:50, v/v) | None | 1.0 mL/min | 25 °C |
Experimental Protocols
Protocol 1: Sample Preparation
-
Accurately weigh a suitable amount of the aminocyclopentene derivative sample.
-
Dissolve the sample in the mobile phase to be used for the analysis, or in a solvent that is fully miscible with the mobile phase (e.g., isopropanol for normal phase).
-
The typical sample concentration is in the range of 0.5 to 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol 2: Mobile Phase Preparation (Normal Phase Example)
-
For a 1 L preparation of n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA:
-
Measure 900 mL of HPLC-grade n-hexane into a clean, dry 1 L solvent bottle.
-
Add 100 mL of HPLC-grade isopropanol to the same bottle.
-
Add 1 mL of diethylamine (DEA).
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing) before use.
Protocol 3: General Method Development Workflow
-
Column Selection: Choose a set of 2-4 complementary chiral stationary phases for initial screening (see Table 1).
-
Initial Screening:
-
Install the first CSP.
-
Equilibrate the column with the starting normal phase mobile phase (e.g., n-Hexane/Isopropanol 90:10 with 0.1% DEA) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject the sample.
-
If no or poor separation is observed, screen with a different alcohol modifier (e.g., ethanol).
-
Repeat the screening process for each selected CSP.
-
-
Method Optimization:
-
Select the CSP and mobile phase combination that shows the best initial separation (even if it is not baseline resolved).
-
Fine-tune the mobile phase composition by varying the percentage of the alcohol modifier in small increments (e.g., 8%, 12%, 15%).
-
Optimize the column temperature (e.g., try 15°C, 25°C, and 40°C).
-
Optimize the flow rate (e.g., try 0.5 mL/min, 0.8 mL/min, and 1.0 mL/min).
-
-
Method Validation: Once a satisfactory separation is achieved, proceed with method validation according to the relevant guidelines (e.g., ICH) to ensure robustness, accuracy, and precision.
Visualizations
Caption: A general workflow for chiral HPLC method development.
Caption: A troubleshooting decision tree for poor resolution.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges associated with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on the selection and use of scavengers to prevent unwanted side reactions mediated by the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The principal cause of side-product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1][2][3] A common indicator of this side reaction is the observation of an unexpected mass increase of 56 Da in the product.[5][6]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][6] Methionine is also prone to oxidation to methionine sulfoxide, a side reaction that can be minimized by using specific scavengers.[3][6][7]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][2][3][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[2][3][6]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3][4][8] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2][4]
Q4: What are some common scavengers and when should they be used?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide or molecule. A scavenger cocktail containing multiple scavengers is often used for comprehensive protection.[5][8]
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5 | Highly effective carbocation scavenger.[6][8] |
| Triethylsilane (TES) | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[6][8][9] |
| Thioanisole | Met, Trp | 5 | Prevents S-alkylation and can help reduce methionine sulfoxide.[5][8] Should be used with caution in the presence of Tryptophan as its cation adducts can alkylate the indole ring.[10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 | A strong nucleophile effective at preventing S-alkylation and tryptophan oxidation.[2][5][6] Has a strong odor.[8] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10 | Effective for preventing methionine alkylation.[8] |
| Anisole | General, Tyr, Trp | 5 | A general-purpose scavenger that can prevent alkylation of tryptophan.[8] |
| Phenol | Tyr, Trp | 5 | Good scavenger for protecting tyrosine residues.[6][8] |
| Water | General | 2.5 - 5 | Acts as a nucleophile to hydrolyze the tert-butyl cation.[8] |
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, incomplete Boc deprotection can occur due to insufficient acid concentration, short reaction times, or steric hindrance at the reaction site.[2][3][5] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, as observed by TLC, HPLC, or LC-MS, and a low yield of the desired product.[3][4]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][5][8]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][2][5] For general purposes, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.[2][4][11] For peptides with multiple sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2][6]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient acid concentration or equivalents. [2]
-
Possible Cause 2: Insufficient reaction time or temperature. [2]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [2]
-
Solution: A combination of a stronger acid, longer reaction time, and an effective scavenger cocktail is crucial under these more forcing conditions.[2]
-
-
Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling. [12]
-
Solution: Ensure the resin is adequately swollen in the reaction solvent to allow access of the acid to all reaction sites.[12]
-
Issue 3: Low yield of the deprotected product.
-
Possible Cause: In addition to incomplete deprotection, the product may be lost during work-up or may have decomposed.
-
Solution: Optimize the work-up procedure. For water-soluble products, consider alternative purification methods to extraction. Ensure the reaction conditions are compatible with all functional groups in your molecule. After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[4][12]
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (TFA/Scavenger/H₂O, v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95:5:0 (No Scavenger) | 75.2 | 24.8 |
| 95:2.5:2.5 (TIS) | 94.6 | 5.4 |
| 95:2.5:2.5 (EDT) | 96.1 | 3.9 |
| 90:5:5 (Thioanisole) | 92.8 | 7.2 |
Data is illustrative and based on findings from literature. Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[2][3]
-
Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[2][3]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2][3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2][3]
-
Work-up: Upon completion, remove the solvent and excess reagents under reduced pressure. The crude product can be purified by standard methods such as precipitation from cold ether or chromatography.[2][4]
Protocol 2: Boc Deprotection using HCl in Dioxane (Solution Phase)
This method is often considered milder than TFA-based procedures.[1]
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).[1]
-
Deprotection: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.[1]
Protocol 3: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[13]
-
Deprotection: Add a solution of 25-50% TFA in DCM containing an appropriate scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) to the resin. Use approximately 10 mL of solution per gram of resin.[11][13]
-
Reaction: Agitate the mixture at room temperature for 20-30 minutes.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and scavengers.
Visualizations
Caption: Mechanism of Boc deprotection and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Minimizing by-product formation in the synthesis of "Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the two primary synthetic routes.
Route 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
This route involves the lipase-catalyzed hydrolysis of the prochiral diacetate to a chiral monoacetate, followed by conversion to the target carbamate.
Issue 1: Low Enantiomeric Excess (ee) of the Chiral Monoacetate Intermediate
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Choice | Screen different lipases or esterases. While Novozym-435 (Candida antarctica lipase B) is commonly used, other enzymes like pig liver esterase (PLE) or metagenome-derived esterases may offer better enantioselectivity for this substrate.[1] |
| Incorrect pH of the Reaction Medium | The optimal pH for lipase activity and selectivity is crucial. For many lipases, a pH around 7.5 is optimal.[2] Significant deviations can lead to reduced enantioselectivity. It is recommended to use a buffered solution (e.g., sodium phosphate buffer) to maintain a stable pH throughout the reaction.[2] |
| Inappropriate Reaction Temperature | Lipase activity is temperature-dependent. For the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene, reactions are often carried out at or below room temperature (e.g., 5 °C to 25 °C) to enhance enantioselectivity. Higher temperatures can lead to faster reaction rates but may decrease the ee. |
| Over-reaction Leading to Racemization | While less common for this specific substrate, prolonged reaction times after reaching equilibrium can sometimes lead to side reactions that may affect the enantiomeric purity. Monitor the reaction progress by GC or HPLC and stop the reaction once the optimal conversion is achieved. |
Issue 2: Formation of cis-3,5-Dihydroxy-1-cyclopentene (Diol) By-product
| Potential Cause | Recommended Solution |
| Non-selective Hydrolysis | The desired product is the monoacetate, but over-hydrolysis can lead to the formation of the diol. This can be caused by a non-selective enzyme or prolonged reaction times. |
| High Water Content in Organic Solvents | If performing the reaction in an organic solvent with minimal water, excess water can promote the formation of the diol. Ensure the use of appropriately dried solvents. |
| Suboptimal Reaction Conditions | High temperatures and extreme pH values can increase the rate of non-enzymatic hydrolysis, leading to diol formation. Maintain optimal temperature and pH as described above. |
| Enzyme Inhibition by Products | In some cases, product inhibition can alter the reaction kinetics and lead to the accumulation of by-products. Consider using immobilized enzymes to minimize such effects and facilitate enzyme removal. |
Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for enzymatic desymmetrization.
Route 2: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This pathway involves the kinetic resolution of Vince lactam, followed by protection of the nitrogen, reduction of the lactam, and hydrolysis to yield the amino alcohol, which is then converted to the target carbamate.
Issue 1: Incomplete Resolution of Vince Lactam (Low ee)
| Potential Cause | Recommended Solution |
| Poor Enzyme Enantioselectivity | The native γ-lactamase may exhibit poor enantioselectivity, leading to the hydrolysis of both enantiomers. Consider using an engineered γ-lactamase with improved enantioselectivity. |
| Suboptimal pH | The activity and selectivity of γ-lactamase are pH-dependent. The optimal pH is typically around 7.0. Use a buffered system (e.g., potassium phosphate buffer) to maintain the pH. |
| Incorrect Temperature | Enzyme activity is sensitive to temperature. Reactions are often run at temperatures between 30-40°C. Higher temperatures can lead to enzyme denaturation and loss of selectivity. |
| High Substrate Concentration | Very high concentrations of Vince lactam (e.g., >4 M) can sometimes affect enzyme performance and the equilibrium of the reaction, potentially lowering the achievable ee. |
Issue 2: Formation of Diastereomeric By-products during Chemical Transformations
| Potential Cause | Recommended Solution |
| Epimerization during Subsequent Steps | The stereocenters in the cyclopentene ring can be susceptible to epimerization under harsh basic or acidic conditions. Use mild reaction conditions for all subsequent steps, including Boc protection and any functional group manipulations. |
| Non-stereoselective Reagents | The use of non-stereoselective reagents in subsequent steps can lead to the formation of diastereomers. Ensure that all chiral reagents and catalysts are of high enantiomeric purity. |
| Side Reactions of Intermediates | Intermediates in the synthetic sequence may be prone to side reactions such as rearrangements or eliminations, which can generate diastereomeric impurities. Carefully control reaction conditions (temperature, reaction time) and purify intermediates at each step if necessary. |
Issue 3: By-products from the Introduction of the Carbamate Group
| Potential Cause | Recommended Solution |
| Mitsunobu Reaction By-products | If using a Mitsunobu reaction to introduce the nitrogen functionality, common by-products include triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. These can typically be removed by chromatography. Incomplete reaction can also leave unreacted starting alcohol. |
| Curtius Rearrangement By-products | When forming the carbamate via a Curtius rearrangement of an acyl azide, the intermediate isocyanate is highly reactive. If water is present in the reaction mixture, the isocyanate can be hydrolyzed to the corresponding amine, which can then react with another molecule of isocyanate to form a urea by-product. Ensure anhydrous conditions are maintained. |
| By-products from Boc Protection | When protecting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O), over-protection (e.g., formation of a di-Boc species) or incomplete reaction can occur.[3] Careful control of stoichiometry and reaction time is necessary. The use of a mild base (e.g., triethylamine or sodium bicarbonate) is recommended. |
Logical Workflow for Troubleshooting Route 2
Caption: Troubleshooting workflow for the Vince lactam route.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene and how can I minimize it?
A1: The most common by-product is cis-3,5-dihydroxy-1-cyclopentene (the diol), which results from the hydrolysis of both acetate groups. To minimize its formation, carefully monitor the reaction progress using GC or HPLC and stop the reaction once the maximum yield of the desired monoacetate is reached. Using an appropriate buffer to maintain a stable pH (around 7.5) and conducting the reaction at a controlled, lower temperature (e.g., 5-25 °C) can also help to suppress over-hydrolysis.
Q2: My enzymatic resolution of Vince lactam is not reaching >99% ee. What can I do?
A2: Achieving high enantiomeric excess in the resolution of Vince lactam can be challenging. If you are not reaching the desired ee, consider the following:
-
Enzyme Source: The enantioselectivity of γ-lactamases can vary significantly between microbial sources. You may need to screen different enzymes or use a commercially available, engineered γ-lactamase with proven high enantioselectivity.
-
Reaction Conditions: Ensure that the pH is maintained at its optimum (typically around 7.0) using a buffer, and the temperature is controlled within the optimal range for the specific enzyme you are using.
-
Reaction Monitoring: Monitor the reaction closely and stop it at approximately 50% conversion to maximize the ee of the remaining unreacted enantiomer.
Q3: I am observing the formation of a urea by-product during the synthesis of the carbamate. What is the cause and how can I prevent it?
A3: The formation of a urea by-product is a strong indication that you are using a synthetic route involving a Curtius rearrangement to form an isocyanate intermediate, and that water is present in your reaction mixture. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to an amine. This amine then reacts with another molecule of isocyanate to form a stable urea by-product. To prevent this, ensure that all your reagents and solvents are rigorously dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: During the Boc protection of the amino alcohol intermediate, I am getting a mixture of products. How can I improve the selectivity?
A4: The formation of multiple products during Boc protection is likely due to either incomplete reaction or over-protection. To improve selectivity for the mono-Boc protected product:
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
-
Base: Employ a mild base such as sodium bicarbonate or triethylamine.
-
Temperature: Perform the reaction at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of by-products from prolonged reaction.
Q5: What is the best way to purify the final product, this compound?
A5: The final product is typically a solid and can be purified by column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[1] The polarity of the eluent can be adjusted based on the impurities present. After chromatography, the product can often be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Data on By-product Formation
The following table summarizes the key by-products and provides guidance on their control.
| Synthetic Route | Reaction Step | Key By-product | Typical % Formation (if uncontrolled) | Control Strategy |
| Route 1 | Enzymatic Desymmetrization | cis-3,5-Dihydroxy-1-cyclopentene | 5-20% | Monitor reaction time; Optimize pH and temperature |
| Route 2 | Enzymatic Resolution of Vince Lactam | Undesired enantiomer of Vince lactam | Up to 50% (at full conversion) | Stop reaction at ~50% conversion; Use highly enantioselective enzyme |
| Route 2 | Curtius Rearrangement | Urea by-product | Variable, can be significant | Rigorously anhydrous conditions |
| Route 2 | Boc Protection | Di-Boc protected amine | 5-15% | Control stoichiometry of Boc₂O; Optimize reaction time |
Experimental Protocols
Protocol 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve cis-3,5-diacetoxy-1-cyclopentene (1.0 eq) in a sodium phosphate buffer (50 mM, pH 7.5). A co-solvent such as ethanol (e.g., 5% v/v) can be added to improve the solubility of the substrate.[2]
-
Enzymatic Reaction: Add the lipase (e.g., Novozym-435, 10-20% w/w of substrate) to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the monoacetate product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoacetate.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.
Protocol 2: Synthesis from (+)-Vince Lactam
-
Boc Protection of Vince Lactam: Dissolve (+)-Vince lactam (1.0 eq) in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected lactam.
-
Reduction of the Lactam: Dissolve the Boc-protected lactam in a protic solvent like methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC. Quench the reaction carefully with water, and extract the product with an organic solvent. Dry and concentrate the organic phase.
-
Hydrolysis of the Amide: The resulting intermediate from the reduction is then hydrolyzed. While the provided search results do not give a specific protocol for this step to yield the target molecule, a general approach would involve acidic or basic hydrolysis to cleave the amide bond, followed by reprotection of the amine as the tert-butyl carbamate. A more direct route from the resolved amino alcohol is often preferred.
-
Boc protection of (1R,4S)-4-aminocyclopent-2-en-1-ol: Dissolve the amino alcohol (1.0 eq) in a solvent mixture like THF/water. Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir vigorously at room temperature overnight. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield this compound.
References
Troubleshooting guide for the synthesis of antiviral carbocyclic nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of antiviral carbocyclic nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of carbocyclic nucleosides?
A1: The synthesis of carbocyclic nucleosides is often challenging due to the presence of multiple chiral centers.[1] Common issues include low concentrations of the main product, the presence of complex matrices, and the generation of numerous by-products.[2] Key challenging steps often involve stereoselective construction of the carbocyclic ring, coupling of the nucleobase, and selective deprotection of hydroxyl groups.
Q2: Why are carbocyclic nucleosides often more stable than their natural nucleoside counterparts?
A2: Carbocyclic nucleosides replace the furanose ring's oxygen atom with a methylene (CH₂) group.[3] This substitution of the hemiaminal linkage with a more stable carbon-carbon bond results in increased chemical stability and greater resistance to enzymatic degradation by phosphorylases.[3][4]
Q3: What are the main strategic approaches to synthesizing the carbocyclic core?
A3: The primary strategies for constructing the carbocyclic core of these nucleosides include utilizing Diels-Alder reactions, starting from carbohydrates like ribose or glucose as chiral pools, or employing radical cycloaddition reactions.[1][3]
Q4: Which analytical techniques are most suitable for monitoring reaction progress and purity?
A4: Thin Layer Chromatography (TLC) is commonly used for routine monitoring of reaction progress.[2] For purification and final purity assessment, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique ideal for achieving high purity.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and stereochemical assignment.[6]
Troubleshooting Guide
Glycosylation & Nucleobase Coupling
Q: My Mitsunobu reaction for coupling the nucleobase is giving a low yield. What are the potential causes and solutions?
A: Low yields in Mitsunobu reactions are a common issue. Several factors could be responsible:
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DIAD or DEAD are sensitive to moisture and light. It is recommended to use freshly opened or purified reagents.[7] The quality of PPh₃ can be verified using ³¹P NMR.[7]
-
Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is rigorously dried (flame- or oven-dried) and use anhydrous solvents.[7]
-
Acidity of the Nucleophile: The nucleobase should have a pKa of ≤ 15 for the reaction to proceed efficiently.[7][8] Purine and pyrimidine bases are acidic enough to act as nucleophiles in this reaction.
-
Steric Hindrance: Bulky protecting groups on the carbocyclic alcohol can impede the reaction. If feasible, consider using smaller protecting groups.[7] The reaction works best for primary and secondary alcohols; tertiary alcohols are generally unreactive.[8][9]
-
Side Reactions: A common side reaction is the elimination of the alcohol to form an alkene, especially with secondary alcohols.[9] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize this.
Q: I am observing the formation of an unexpected regioisomer during the nucleobase coupling. How can I improve regioselectivity?
A: The regioselectivity of nucleobase alkylation is a known challenge. The site of alkylation (e.g., N9 vs. N7 in purines) can be influenced by several factors:
-
Protecting Groups: The presence of protecting groups on the nucleobase can direct the alkylation to the desired nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of regioisomers. For instance, using a non-polar solvent can sometimes favor the desired N9 isomer.
-
Pre-silylation: Silylating the nucleobase with reagents like HMDS before the coupling reaction can enhance solubility and often improves regioselectivity towards N9 alkylation.
Protecting Group Management
Q: I am struggling with the selective deprotection of a specific hydroxyl group. What strategies can I employ?
A: Achieving selective deprotection requires an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others.[10][11]
-
Silyl Ethers (TBDMS, TIPS): These are commonly used to protect hydroxyl groups and are typically removed with fluoride sources like TBAF. Their steric bulk can be used to selectively protect less hindered hydroxyls.[][13]
-
Acyl Groups (Acetyl, Benzoyl): These are stable under acidic conditions but are readily cleaved by basic hydrolysis (e.g., NaOH or K₂CO₃ in methanol).[]
-
Benzyl Ethers (Bn): These are robust and stable to a wide range of conditions but can be removed by hydrogenolysis (e.g., H₂, Pd/C).[14]
Q: My deprotection reaction is leading to a mixture of partially deprotected intermediates. How can I achieve complete deprotection?
A: Incomplete deprotection can be due to insufficient reagent, short reaction times, or deactivation of the catalyst.
-
Increase Reagent Stoichiometry: Ensure an adequate excess of the deprotecting agent is used.
-
Extend Reaction Time: Monitor the reaction closely by TLC and allow it to proceed until all starting material and intermediates are consumed.
-
Catalyst Activity: For hydrogenolysis, ensure the palladium catalyst is active. If the reaction stalls, filtering and adding fresh catalyst can sometimes restart it.
Purification
Q: I am having difficulty separating my desired carbocyclic nucleoside from reaction by-products using column chromatography. What can I do?
A: Purification of polar nucleoside analogues can be challenging.
-
Optimize Solvent System: Systematically screen different solvent systems (mobile phases) for silica gel chromatography to find one that provides better separation. Adding a small amount of a polar solvent like methanol or a base like triethylamine can sometimes improve resolution and reduce tailing.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using reverse-phase silica (C18) or alumina.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool that offers higher resolution than standard column chromatography.[5]
-
Crystallization: This is a crucial final step for obtaining a highly purified product.[5] Experiment with different solvent systems (e.g., ethanol, isopropanol, acetone) to induce crystallization.[5][15]
Experimental Protocols
Protocol 1: Final Deprotection Step in the Synthesis of Abacavir
This protocol describes the hydrolysis of the N-acyl protecting group from an intermediate to yield Abacavir.[15][16]
Reaction: N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide → Abacavir
Materials:
-
N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
-
Isopropanol
-
10% aqueous solution of Sodium Hydroxide (NaOH)
-
tert-Butyl methyl ether or Toluene
Procedure:
-
Slurry the protected Abacavir intermediate (1.0 eq) in a mixture of isopropanol and 10% aqueous NaOH solution (1.0 - 5.0 eq).[15][16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add an organic solvent such as tert-butyl methyl ether or toluene to extract the product.[15][16]
-
Separate the aqueous layer. The organic layer contains the Abacavir free base.
-
The product can be further purified by crystallization or precipitated as a salt (e.g., hemisulfate) by adding sulfuric acid and cooling to 0-5 °C.[15]
Protocol 2: Mitsunobu Coupling for the Synthesis of an Entecavir Precursor
This protocol outlines the coupling of a protected carbocyclic alcohol with a guanine derivative, a key step in many Entecavir syntheses.[3][17]
Reaction: Protected carbocyclic alcohol + 2-amino-6-chloropurine → Coupled nucleoside precursor
Materials:
-
Protected carbocyclic alcohol (e.g., with benzyl and silyl protecting groups)
-
2-Amino-6-chloropurine (or another suitable guanine surrogate)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected carbocyclic alcohol (1.0 eq), 2-amino-6-chloropurine (1.2-1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and formation of a precipitate are often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.[6]
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of key steps in carbocyclic nucleoside synthesis. The following table summarizes the reported yields for the final deprotection and salt formation step in the synthesis of Abacavir under various conditions.
| Intermediate | Base (eq) | Solvent System | Final Product | Yield (%) | Reference |
| N-isobutyramide protected Abacavir | NaOH (1.0) | Isopropanol / Water / t-Butyl methyl ether | Abacavir | 77 | [16] |
| N-isobutyramide protected Abacavir | NaOH (5.0) | Isopropanol / Water / t-Butyl methyl ether | Abacavir Hemisulfate | 97 | [15] |
| N-isobutyramide protected Abacavir | NaOH (5.0) | Isopropanol / Water / Toluene | Abacavir Hemisulfate | 88 | [15] |
| N-isobutyramide protected Abacavir | NaOH (1.5) | Isopropanol / Water | Abacavir (crystallized from acetone) | 88 | [15] |
| N-isobutyramide protected Abacavir | NaOH (1.5) | Isopropanol / Water | Abacavir (crystallized from ethyl acetate) | 90 | [15] |
Visualizations
General Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 4. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Absolute Stereochemistry in Carbocyclic Nucleoside Precursors
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of carbocyclic nucleoside precursors is a critical step in the development of therapeutic agents. The three-dimensional arrangement of atoms dictates the molecule's biological activity, making unambiguous stereochemical assignment essential for efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
Comparison of Key Performance Metrics
The selection of an appropriate analytical method for validating the absolute stereochemistry of carbocyclic nucleoside precursors is a trade-off between the certainty of the result, sample requirements, and experimental time. The following table summarizes the key performance metrics for X-ray Crystallography, NMR Spectroscopy (specifically the Mosher's method), and Vibrational Circular Dichroism.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute arrangement of atoms in the crystal lattice.[1][2] | Derivatization of the chiral precursor with a chiral agent (e.g., MTPA) to form diastereomers, whose distinct NMR chemical shifts reveal the stereochemistry at the reaction site.[3][4] | Measures the differential absorption of left and right circularly polarized infrared light, which is then compared to a computationally predicted spectrum to assign the absolute configuration.[5][6] |
| Sample State | Solid (high-quality single crystal required).[7][8] | Solution. | Solution or neat liquid.[7] |
| Sample Amount | Micrograms to milligrams. | 1-5 mg of each diastereomeric ester. | 1-10 mg. |
| Analysis Time | Days to weeks (including crystallization). | 1-2 days (including derivatization and NMR analysis).[4][9] | Hours to a day (including measurement and computational analysis).[7] |
| Confidence Level | High (often considered the "gold standard" when a suitable crystal is obtained and the Flack parameter is unambiguous).[10][11] | High, but dependent on the quality of NMR data and correct conformational analysis of the diastereomers.[12] | High, with confidence increasing with the quality of the match between experimental and calculated spectra.[13] |
| Key Limitation | Requirement for a high-quality single crystal, which can be difficult to obtain, especially for flexible molecules or oils.[8] For light-atom molecules like carbocyclic nucleosides, the anomalous dispersion effect can be weak, making the determination challenging.[2] | Requires chemical derivatization, which may not be straightforward for all precursors and can introduce its own stereochemical complexities. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility. | Heavily reliant on the accuracy of quantum mechanical calculations for the predicted spectrum. Can be challenging for highly flexible molecules with many low-energy conformers.[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure, including the absolute stereochemistry, of a carbocyclic nucleoside precursor.
Methodology:
-
Crystallization:
-
Dissolve the purified carbocyclic nucleoside precursor in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent, or use vapor diffusion or liquid-liquid diffusion techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam (often Cu Kα radiation for better anomalous scattering of light atoms) in a diffractometer.[8]
-
Rotate the crystal and collect the diffraction data over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density and refine the atomic positions, thermal parameters, and other crystallographic parameters.
-
-
Absolute Stereochemistry Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects.[1]
-
The Flack parameter is refined, which should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure. A small standard uncertainty on the Flack parameter is crucial for a confident assignment.[2][10][11]
-
NMR Spectroscopy: Mosher's Method
Objective: To determine the absolute configuration of a chiral hydroxyl or amine group in a carbocyclic nucleoside precursor.[3][4]
Methodology:
-
Preparation of Diastereomeric Esters:
-
In two separate reactions, react the carbocyclic nucleoside precursor (containing a secondary alcohol) with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding (R)- and (S)-MTPA esters.
-
Pyridine or another suitable base is typically used as a catalyst and acid scavenger.
-
Purify each diastereomeric ester using chromatography.
-
-
NMR Data Acquisition:
-
Acquire detailed ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
It is crucial to fully assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA) - δ(R-MTPA).[9]
-
Draw a planar, extended conformation of the two diastereomers with the MTPA phenyl group and the trifluoromethyl group eclipsing the carbinyl proton.
-
Protons that lie on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.
-
The distribution of positive and negative Δδ values allows for the assignment of the absolute configuration at the carbinol center.
-
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute configuration of a carbocyclic nucleoside precursor in solution.[5][6]
Methodology:
-
Sample Preparation:
-
Dissolve the carbocyclic nucleoside precursor (typically 1-10 mg) in a suitable solvent that is transparent in the infrared region of interest (e.g., CDCl₃, CCl₄).
-
-
VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
The spectrum is typically collected over a range of 900-2000 cm⁻¹.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the carbocyclic nucleoside precursor to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT) calculations.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated VCD spectra for both possible enantiomers.
-
A good match between the experimental and one of the calculated spectra in terms of sign and relative intensity of the bands allows for the confident assignment of the absolute configuration.[8]
-
Visualizations
Workflow for Stereochemistry Validation
The following diagram illustrates the general workflow and decision-making process for validating the absolute stereochemistry of a carbocyclic nucleoside precursor.
Caption: Decision workflow for selecting a method for absolute stereochemistry determination.
Logical Relationship of Validation Methods
This diagram shows the relationship between the different validation methods and their reliance on either experimental data alone or a combination of experimental and computational data.
Caption: Interdependence of experimental and computational data in validation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spark904.nl [spark904.nl]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 11. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 12. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Resolution of 4-Aminocyclopent-2-en-1-ol: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure 4-aminocyclopent-2-en-1-ol is a critical step in the synthesis of various carbocyclic nucleoside analogues, which are potent antiviral agents. The stereochemistry of this intermediate directly influences the biological activity of the final active pharmaceutical ingredient (API). The separation of the racemic mixture of 4-aminocyclopent-2-en-1-ol into its constituent enantiomers is primarily achieved through enzymatic or chemical resolution. This guide provides an objective comparison of these two techniques, supported by experimental data from analogous compounds and detailed representative protocols, to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The choice between enzymatic and chemical resolution often depends on factors such as enantiomeric excess (e.e.), yield, reaction conditions, and scalability. The following tables summarize representative quantitative data for the resolution of aminocyclopentanol and related derivatives, providing a baseline for expected performance.
Table 1: Representative Data for Enzymatic Resolution of Aminocyclopentanol Derivatives
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |
| (±)-cis-2-Azidocyclopentanol | Lipase PS (Pseudomonas sp.) | Vinyl acetate | Diisopropyl ether | ~50 | >99 (acetate) | >99 (alcohol) |
| (±)-trans-2-Azidocyclopentanol | Lipase PS (Pseudomonas sp.) | Vinyl acetate | Diisopropyl ether | ~50 | >99 (acetate) | >99 (alcohol) |
| (±)-cis-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 97 |
| (±)-trans-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 50 | >99 | >99 |
Note: Data for azidocyclopentanols is highly relevant as the azide group is a common precursor to the amine functionality.
Table 2: Representative Data for Chemical Resolution of Aminocyclopentanol Derivatives
| Substrate | Resolving Agent | Solvent | Yield (%) | Optical Purity (%) |
| (±)-cis-4-Amino-2-cyclopentene-1-methanol | D-Dibenzoyltartaric acid | Ethanol/Methanol | Data not available | Data not available |
| (±)-trans-2-Benzylaminocyclopentanol | D- or L-Dibenzoyltartaric acid | Not specified | Not specified | Not specified |
| (±)-3-Aminocyclopentanol | Chiral Carboxylic Acid | Not specified | up to 40 | ≥ 99.5 |
Methodology and Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either resolution technique. Below are representative experimental protocols for both enzymatic and chemical resolution, based on established procedures for similar substrates.
Enzymatic Resolution: Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This leaves one enantiomer as the acylated product and the other as the unreacted alcohol, allowing for their separation.
Experimental Protocol (Representative)
This protocol is based on the lipase-catalyzed resolution of similar cyclopentanol derivatives.
Materials:
-
Racemic 4-aminocyclopent-2-en-1-ol (or a protected version, e.g., N-Boc-4-aminocyclopent-2-en-1-ol)
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase PS from Pseudomonas cepacia
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), diisopropyl ether, or toluene)
-
Orbital shaker or magnetic stirrer
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of racemic 4-aminocyclopent-2-en-1-ol (1 equivalent) in the chosen anhydrous organic solvent, add the acylating agent (1.5-2 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
The reaction mixture is agitated (stirred or shaken) at a controlled temperature (e.g., 25-40 °C).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
The enzyme is removed by filtration and can often be washed and reused.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel.
Chemical Resolution: Diastereomeric Salt Formation
Chemical resolution via diastereomeric salt formation involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. The less soluble salt can be selectively crystallized and then separated by filtration. The desired enantiomer of the amino alcohol is then recovered by treating the salt with a base.
Experimental Protocol (Representative)
This protocol is based on the known resolution of (±)-cis-4-amino-2-cyclopentene-1-methanol with D-dibenzoyltartaric acid.
Materials:
-
Racemic 4-aminocyclopent-2-en-1-ol
-
Chiral resolving agent (e.g., D-(-)-dibenzoyltartaric acid or L-(+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., aqueous sodium hydroxide or potassium carbonate) for liberation of the free amine
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Dissolve the racemic 4-aminocyclopent-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5 equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomeric salt, can be processed separately to recover the other enantiomer.
-
To recover the enantiomerically enriched amine, the crystalline diastereomeric salt is treated with an aqueous base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.
-
The free amine is then extracted with an organic solvent.
-
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical method, such as chiral HPLC. Further recrystallizations of the diastereomeric salt may be necessary to achieve higher optical purity.
Workflow Visualizations
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.
Comparison and Recommendations
Enzymatic Resolution:
-
Advantages:
-
High enantioselectivity, often achieving >99% e.e.
-
Mild reaction conditions (room temperature, neutral pH), which minimizes the risk of side reactions and degradation of sensitive substrates.
-
Environmentally friendly due to the use of biodegradable catalysts (enzymes) and often less hazardous solvents.
-
The enzyme can often be recycled and reused.
-
-
Disadvantages:
-
The theoretical maximum yield for a single enantiomer in a standard kinetic resolution is 50%.
-
The cost of the enzyme can be a factor, although immobilization and recycling can mitigate this.
-
Reaction times can be longer compared to some chemical methods.
-
Requires screening of different enzymes and conditions to find the optimal system.
-
Chemical Resolution:
-
Advantages:
-
Can be more readily scaled up for industrial production.
-
The unwanted enantiomer can often be racemized and recycled, potentially allowing for a theoretical yield of >50%.
-
The resolving agents are often commercially available and relatively inexpensive.
-
-
Disadvantages:
-
The process of finding a suitable resolving agent and crystallization solvent can be empirical and time-consuming.
-
May require multiple recrystallization steps to achieve high enantiomeric purity, which can be labor-intensive and reduce the overall yield.
-
Often involves the use of harsher reagents (acids and bases) and larger volumes of organic solvents.
-
For the preparation of enantiopure 4-aminocyclopent-2-en-1-ol, the choice between enzymatic and chemical resolution is multifaceted. Enzymatic resolution, particularly with lipases, stands out for its exceptional enantioselectivity, often yielding products with very high optical purity under mild, environmentally friendly conditions. This makes it an attractive option for the synthesis of high-value compounds where enantiomeric purity is paramount, especially in early-stage drug discovery and development.
Chemical resolution via diastereomeric salt formation remains a robust and scalable method, particularly advantageous for large-scale production where the recycling of the unwanted enantiomer can significantly improve the overall process economy. However, it may require more extensive process development to optimize the crystallization and achieve high enantiopurity.
For researchers and drug development professionals, a careful evaluation of the trade-offs between selectivity, yield, scalability, cost, and environmental impact is essential. For initial small-scale synthesis where high enantiopurity is the primary goal, enzymatic resolution is often a superior choice. For larger-scale manufacturing where cost and overall yield are critical, chemical resolution with an efficient recycling process for the unwanted enantiomer may be more economically viable. Ultimately, the optimal method will be determined by a thorough experimental investigation tailored to the specific project requirements.
A Comparative Guide to Alternative Chiral Building Blocks for Carbocyclic Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbocyclic nucleosides, vital therapeutic agents that mimic natural nucleosides, hinges on the strategic selection of chiral building blocks. These precursors dictate the stereochemistry of the carbocyclic core, profoundly influencing the efficiency, stereoselectivity, and overall viability of the synthetic pathway. This guide provides an objective comparison of prominent alternative chiral synthons, supported by experimental data, to empower researchers in selecting the optimal starting materials for their synthetic endeavors.
Key Strategies for Introducing Chirality
The enantioselective synthesis of carbocyclic nucleosides primarily relies on three strategic approaches to establish the crucial stereochemistry of the carbocyclic ring:
-
Chiral Pool Synthesis: This classical and often cost-effective strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of these molecules, such as carbohydrates (e.g., D-ribose) and terpenes (e.g., (R)-(-)-carvone), is transferred to the target carbocyclic nucleoside through a series of chemical transformations. A notable example is the use of the versatile bicyclic lactam, known as the Vince lactam, which can be obtained in enantiomerically pure form through enzymatic resolution.[1][2]
-
Enzymatic Desymmetrization: This elegant approach employs enzymes, most commonly lipases, to selectively transform a prochiral meso compound into a chiral product.[3] This method is renowned for affording high enantiomeric excess (ee) under mild reaction conditions, providing valuable chiral intermediates for carbocyclic nucleoside synthesis.
-
Asymmetric Synthesis from Prochiral Precursors: This strategy involves the conversion of readily available prochiral molecules, such as cyclopentadiene, into valuable chiral synthons through various asymmetric reactions. These synthons are then further elaborated to the final carbocyclic nucleoside.[4]
This guide will focus on a comparative analysis of these strategies through the lens of synthesizing two well-established antiviral agents, (-)-Carbovir and (-)-Aristeromycin .
Comparative Analysis of Chiral Synthons for (-)-Carbovir Synthesis
(-)-Carbovir is a potent reverse transcriptase inhibitor used in the treatment of HIV. Its synthesis has been accomplished from various chiral starting materials, offering a clear platform for comparing the efficiency of different approaches.
| Starting Material | Synthetic Strategy | Number of Steps | Overall Yield (%) | Stereoselectivity | Reference |
| Racemic Vince Lactam | Chemoenzymatic Resolution | ~8 | Not explicitly stated for (-)-Carbovir, but resolution provides >98% ee for the lactam | >98% ee | [5] |
| D-Ribose | Chiral Pool Synthesis | 16 | ~5.6% | High (not explicitly quantified) | [6] |
| meso-Diester | Enzymatic Desymmetrization | ~10 | ~20% | >95% ee | [7] |
Comparative Analysis of Chiral Synthons for (-)-Aristeromycin Synthesis
(-)-Aristeromycin is a naturally occurring carbocyclic nucleoside with significant antiviral and anticancer properties. Its synthesis provides another excellent case study for comparing different chiral building block strategies.
| Starting Material | Synthetic Strategy | Number of Steps | Overall Yield (%) | Stereoselectivity | Reference |
| D-Ribose | Chiral Pool Synthesis | ~12 | ~10% | High (not explicitly quantified) | [8] |
| meso-diol diacetate | Enzymatic Desymmetrization | ~9 | ~25% | >98% ee | [3] |
| Cyclopentadiene | Asymmetric Diels-Alder | ~10 | ~15% | >98% ee | [9] |
Experimental Protocols for Key Synthetic Transformations
Enzymatic Resolution of (±)-Vince Lactam
This procedure yields enantiomerically enriched (+)- and (-)-Vince lactams, crucial precursors for various carbocyclic nucleosides, including (-)-Carbovir and Abacavir.[1][5]
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one ((±)-Vince Lactam)
-
Whole cells of Pseudomonas solanacearum or other suitable microorganism expressing a γ-lactamase.
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of (±)-Vince lactam in phosphate buffer is prepared.
-
Whole cells of the microorganism are added to the suspension.
-
The mixture is shaken at a controlled temperature (e.g., 30 °C) and the reaction progress is monitored by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, the reaction mixture is filtered to remove the cells.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The unreacted (+)-Vince lactam is isolated from the organic extract.
-
The aqueous layer, containing the hydrolyzed product of the (-)-lactam, is acidified and extracted to isolate the corresponding amino acid, which can be recyclized to (-)-Vince lactam.
Lipase-Catalyzed Desymmetrization of a meso-Diacetate
This method provides a chiral monoacetate, a key intermediate in the chemoenzymatic synthesis of (-)-Aristeromycin.[3]
Materials:
-
cis-1,4-Diacetoxycyclopent-2-ene (meso-diacetate)
-
Pseudomonas fluorescens lipase (PFL)
-
Phosphate buffer (pH 7.0)
-
Vinyl acetate (for transesterification)
-
Organic solvent (e.g., diisopropyl ether)
-
Silica gel for column chromatography
Procedure (Hydrolysis):
-
The meso-diacetate is suspended in a phosphate buffer.
-
Pseudomonas fluorescens lipase is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC or HPLC.
-
Upon completion, the mixture is extracted with an organic solvent.
-
The organic layer is dried and concentrated.
-
The resulting chiral monoacetate is purified by silica gel column chromatography.
Procedure (Transesterification):
-
The meso-diacetate and vinyl acetate are dissolved in an organic solvent.
-
Pseudomonas fluorescens lipase is added.
-
The reaction is stirred and monitored until the desired conversion is reached.
-
The enzyme is filtered off, and the solvent is evaporated.
-
The product is purified by column chromatography.
Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a versatile method for coupling a chiral alcohol (the carbocyclic core) with a nucleobase, proceeding with inversion of stereochemistry.[10][11]
Materials:
-
Chiral carbocyclic alcohol
-
Purine or pyrimidine nucleobase (e.g., 6-chloropurine for subsequent conversion to adenine or guanine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the chiral carbocyclic alcohol and the nucleobase in anhydrous THF, triphenylphosphine is added.
-
The mixture is cooled to 0 °C.
-
DIAD or DEAD is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired carbocyclic nucleoside.
Palladium-Catalyzed Allylic Amination
This method is a powerful tool for the stereoselective formation of the C-N bond between a carbocyclic precursor and a nucleobase.[12][13]
Materials:
-
Chiral allylic acetate or carbonate (on the carbocyclic ring)
-
Nucleobase (e.g., adenine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., a derivative of Trost ligand)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
The palladium catalyst and the chiral ligand are dissolved in the anhydrous solvent under an inert atmosphere.
-
The chiral allylic substrate and the nucleobase are added, followed by the base.
-
The reaction mixture is heated to the appropriate temperature and stirred until the reaction is complete (monitored by HPLC or TLC).
-
The reaction mixture is cooled, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the carbocyclic nucleoside.
Visualizing the Synthetic Pathways
Caption: Chiral Pool Synthesis from D-Ribose.
Caption: Enzymatic Desymmetrization Pathway.
Caption: Asymmetric Synthesis from a Prochiral Precursor.
Conclusion
The selection of a chiral building block for carbocyclic nucleoside synthesis is a critical decision that impacts the overall efficiency and practicality of a synthetic route. The chiral pool approach offers a cost-effective and straightforward entry point when a suitable starting material is available. Enzymatic desymmetrization provides an elegant and highly enantioselective method for generating valuable chiral intermediates from simple prochiral precursors. Asymmetric synthesis from prochiral starting materials offers the highest degree of flexibility for accessing novel carbocyclic scaffolds. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical enzymatic procedure for the synthesis of (–)-aristeromycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. madridge.org [madridge.org]
- 7. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Bioactivities of Aristeromycins: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC vs. NMR: A Comparative Guide for Determining Enantiomeric Excess of Aminocyclopentene Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral aminocyclopentene derivatives, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The biological activity of such compounds can be highly stereospecific, making precise enantiomeric quantification essential for quality control and regulatory compliance. The two primary analytical techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of these methods, complete with experimental protocols and supporting data for analogous compounds to inform method development for aminocyclopentene derivatives.
Principles of Enantiomeric Discrimination
Chiral HPLC achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1] An enantiomeric mixture is passed through a column packed with a chiral material. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.[2][3]
NMR Spectroscopy , on the other hand, determines enantiomeric excess by creating a diastereomeric environment in the NMR tube. This is achieved by introducing a chiral auxiliary, which can be a chiral derivatizing agent (CDA) that covalently bonds to the analyte, or a chiral solvating agent (CSA) that forms non-covalent diastereomeric complexes.[1][4] These diastereomers are no longer mirror images and will have distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of the relative amounts of each enantiomer.[5]
Comparative Analysis at a Glance
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | In-situ formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Preparation | Dissolution in mobile phase, filtration. | Mixing of analyte with a chiral solvating/derivatizing agent in an NMR tube. |
| Analysis Time | Typically 15-60 minutes per sample. | Typically 5-15 minutes per sample (after sample preparation). |
| Sensitivity | High (can detect trace enantiomers). | Lower (generally requires >1-5% of the minor enantiomer for accurate integration). |
| Resolution | Often baseline separation of enantiomers. | Dependent on the choice of chiral auxiliary and the specific analyte. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Can be rapid, involving screening of different chiral auxiliaries. |
| Sample Throughput | Lower. | Higher, suitable for rapid screening. |
| Sample Recovery | Non-destructive, sample can be recovered. | Non-destructive, sample can be recovered. |
| Instrumentation | HPLC system with a chiral column and UV/PDA detector. | High-resolution NMR spectrometer (e.g., 400 MHz or higher). |
| Cost | Moderate to high (chiral columns can be expensive). | High (initial instrument cost). |
Experimental Protocols
Chiral HPLC Method for Aminocyclopentene Derivatives (Representative Protocol)
This protocol is based on established methods for the separation of chiral amines and aminocyclopentanol diastereomers and serves as a starting point for method development for aminocyclopentene derivatives.[6][7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IA, IB, or IC (immobilized polysaccharide-based columns are recommended for their robustness).[8]
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like aminocyclopentenes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the aminocyclopentene derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Development Workflow for Chiral HPLC
NMR Spectroscopy Method for Aminocyclopentene Derivatives (Representative Protocol)
This protocol utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers of an aminocyclopentene derivative. (R)-(-)-Mandelic acid is a common and effective CSA for amines.[4][9]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the aminocyclopentene derivative sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture at 25 °C.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration (e.g., 5 times the longest T1 relaxation time).
Data Analysis:
-
Identify a well-resolved proton signal of the aminocyclopentene derivative that shows distinct peaks for the two diastereomeric complexes. Protons alpha to the amino group or other nearby protons are often good candidates.
-
Carefully integrate the areas of these two distinct peaks.
-
The enantiomeric excess (% ee) is calculated from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.
Workflow for Chiral NMR Analysis
Quantitative Data Summary (Representative Data for Analogous Compounds)
The following tables present representative data for the chiral separation of compounds structurally related to aminocyclopentene derivatives, illustrating the expected performance of each technique.
Table 1: Chiral HPLC Separation of Chiral Amines [7]
| Chiral Stationary Phase | Analyte | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak IC | (S)-α-Methylbenzylamine (NBD derivative) | 10% 2-Propanol in Hexane | 10.2 | 11.5 | 2.1 |
| Chiralpak IE | 1-Aminoindan (NBD derivative) | 10% 2-Propanol in Hexane | 8.9 | 10.1 | 1.8 |
| Chiralcel OD-H | 1-(1-Naphthyl)ethylamine (NBD derivative) | 10% 2-Propanol in Hexane | 12.5 | 14.8 | 2.5 |
Table 2: Chiral NMR Analysis of Amines using Chiral Solvating Agents [4]
| Analyte | Chiral Solvating Agent | Solvent | Proton Monitored | Chemical Shift Difference (Δδ in ppm) |
| (RS)-α-Phenylethylamine | (R)-α-(Nonafluoro-tert-butoxy)acetic acid | CDCl₃ | Methine (CH) | 0.086 |
| (RS)-α-(1-Naphthyl)ethylamine | (R)-α-(Nonafluoro-tert-butoxy)propionic acid | CDCl₃ | Methyl (CH₃) | 0.020 |
| (RS)-Ketamine | (R)-α-(Nonafluoro-tert-butoxy)acetic acid | CDCl₃ | N-Methyl (NCH₃) | 0.025 |
Discussion and Recommendations
Chiral HPLC is often considered the gold standard for the accurate and precise determination of enantiomeric excess, especially for regulatory submissions.[1] Its high sensitivity allows for the detection of very small amounts of the minor enantiomer, making it ideal for purity testing. The primary challenge with chiral HPLC is method development, which can be an empirical and time-consuming process of screening different columns and mobile phase compositions.[3] However, once a robust method is established, it is highly reproducible and suitable for routine quality control. The use of immobilized polysaccharide-based CSPs is highly recommended due to their broad applicability and solvent compatibility.[8]
NMR spectroscopy offers a significant advantage in terms of speed and convenience, particularly for reaction monitoring and high-throughput screening.[4] The sample preparation is straightforward, and the analysis time is short. The main limitation of the NMR method is its lower sensitivity compared to HPLC. Generally, the minor enantiomer needs to be present at a level of at least 1-5% for accurate integration. The success of the NMR method is highly dependent on the choice of the chiral solvating or derivatizing agent and its ability to induce a sufficient chemical shift difference between the diastereomeric complexes.
Both Chiral HPLC and NMR are powerful techniques for determining the enantiomeric excess of aminocyclopentene derivatives. The choice between the two methods depends on the specific requirements of the analysis.
-
For high accuracy, sensitivity, and validated quantitative results , particularly for final product quality control, Chiral HPLC is the preferred method.
-
For rapid screening, reaction monitoring, and high-throughput analysis , where speed is more critical than ultimate sensitivity, NMR spectroscopy is an excellent choice.
For comprehensive characterization and validation, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous and sensitive analysis by chiral HPLC, providing a high degree of confidence in the results. Researchers working with novel aminocyclopentene derivatives should consider screening a variety of polysaccharide-based chiral columns for HPLC and a selection of common chiral solvating agents for NMR to establish the most effective analytical method for their specific compounds.
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Carbovir
Carbovir, a carbocyclic nucleoside analogue, is a potent reverse transcriptase inhibitor with significant activity against the human immunodeficiency virus (HIV). Its unique structure, which replaces the furanose oxygen of natural nucleosides with a methylene group, imparts greater stability against enzymatic degradation. The enantiomeric form, (-)-Carbovir, is the biologically active isomer. Over the years, numerous synthetic strategies have been developed to access this important antiviral agent. This guide provides a comparative analysis of the most prominent synthetic routes to Carbovir, offering insights into their efficiency, stereochemical control, and overall practicality for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to (-)-Carbovir, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Chiral Step | Number of Steps (from commercial material) | Overall Yield | Reference |
| Chemoenzymatic Synthesis via Vince Lactam | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | Enzymatic Kinetic Resolution (Lipase or γ-lactamase) | ~7 | ~13% | |
| Lipase-based Resolution of a Cyclopentenone | 2-Methylfuran | Lipase-catalyzed acylation | ~8 | Not explicitly stated | |
| Pauson-Khand Reaction | Norbornadiene and a protected propargyl alcohol | Asymmetric Pauson-Khand Reaction | Multiple steps | Not explicitly stated for full synthesis | |
| π-Allylpalladium Chemistry | Cyclopentadiene | Not explicitly detailed for enantioselective synthesis | 7 (for racemic) | 13% (for racemic) | |
| Carbohydrate-based Synthesis | D-glucose | Chiral pool | Multiple steps | Not explicitly stated |
Experimental Protocols and Synthetic Schemes
This section provides a detailed look at the methodologies for the key synthetic routes, accompanied by visualizations of the reaction pathways.
Chemoenzymatic Synthesis from Vince Lactam
This is one of the most well-established and widely used routes for the synthesis of (-)-Carbovir. The key step is the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.
Experimental Protocol:
-
Enzymatic Kinetic Resolution: Racemic Vince lactam is subjected to enzymatic hydrolysis using a lipase (e.g., from Pseudomonas cepacia) or a specific γ-lactamase. The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-(1R,4S)-Vince lactam unreacted and in high enantiomeric excess.
-
Ring Opening and Reduction: The resolved (-)-Vince lactam is treated with methanolic HCl to open the lactam ring, forming the corresponding amino ester. Subsequent reduction of the ester with a reducing agent like lithium aluminum hydride (LiAlH₄) affords the key intermediate, (-)-cis-4-amino-2-cyclopentene-1-methanol.
-
Coupling with Purine Base: The amino alcohol is then coupled with a suitable purine precursor, typically 2-amino-6-chloropurine, via a condensation reaction.
-
Final Hydrolysis: The 6-chloro group on the purine ring is hydrolyzed under acidic or basic conditions to yield (-)-Carbovir.
Caption: Chemoenzymatic synthesis of (-)-Carbovir from Vince Lactam.
Lipase-based Resolution of a Cyclopentenone Derivative
This approach utilizes an enzymatic resolution of a racemic cyclopentenol derivative to establish the required stereochemistry early in the synthesis.
Experimental Protocol:
-
Synthesis of Racemic 4-Hydroxy-2-cyclopenten-1-one: The synthesis begins with the treatment of 2-methylfuran with N-bromosuccinimide (NBS) in ethanol, followed by hydrolysis and an intramolecular aldol reaction to furnish racemic 4-hydroxy-2-cyclopenten-1-one.
-
Protection and Reduction: The hydroxyl group is protected, for instance, as a silyl ether. The ketone is then reduced with a hydride reagent such as diisobutylaluminium hydride (DIBAL-H) to give the corresponding racemic cyclopentenol.
-
Enzymatic Acylation: A lipase-catalyzed acylation of the racemic cyclopentenol with an acyl donor (e.g., vinyl acetate) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted chiral alcohol.
-
Oxidation and Elaboration: The resolved alcohol is oxidized back to the chiral cyclopentenone. This key intermediate then undergoes a series of transformations, including a photoradical addition of a purine precursor, to ultimately yield (-)-Carbovir.
Caption: Synthesis of (-)-Carbovir via lipase-based resolution.
Pauson-Khand Reaction Route
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, offers a powerful method for constructing the cyclopentenone core of Carbovir.
Strategic Steps:
-
Asymmetric Pauson-Khand Reaction: An asymmetric intermolecular Pauson-Khand reaction between norbornadiene and a protected propargyl alcohol derivative is used to construct a chiral cyclopentenone intermediate.
-
Retro-Diels-Alder Reaction: A subsequent retro-Diels-Alder reaction of the norbornene adduct reveals the desired functionalized cyclopentenone with high enantiomeric purity.
-
Functional Group Manipulations and Coupling: This chiral cyclopentenone is then converted through a series of steps into a suitable precursor for the introduction of the purine base, leading to the final Carbovir structure. A reported synthesis coupled the cyclopentenone intermediate with a purine base to give the N9-alkylated product in 67% yield.
Caption: Pauson-Khand reaction strategy for Carbovir synthesis.
π-Allylpalladium Chemistry Approach
This route utilizes the formation of a π-allylpalladium complex from an allylic amine derivative to introduce the nucleobase.
Strategic Steps:
-
Formation of Allylic Amine: Cyclopentadiene is converted in several steps to an allylic amine derivative.
-
π-Allylpalladium Complex Formation and Nucleophilic Attack: The allylic amine is converted to a derivative with a good leaving group (e.g., an N,N-ditosylimide). This substrate then reacts with a palladium(0) catalyst to form a π-allylpalladium complex. Nucleophilic attack by the purine base then occurs, leading to the coupled product.
-
Final Conversion: The coupled intermediate is then converted to Carbovir. A synthesis of racemic Carbovir using this strategy was achieved in 7 steps with an overall yield of 13%.
Caption: π-Allylpalladium approach to racemic Carbovir.
Carbohydrate-based Synthesis
This "chiral pool" approach utilizes a readily available and enantiomerically pure carbohydrate, such as D-glucose, as the starting material.
Strategic Steps:
-
Functional Group Manipulations: D-glucose is subjected to a series of functional group interconversions and protecting group manipulations to set the stage for the formation of the carbocyclic ring.
-
Ring-Closing Metathesis: A key step often involves a ring-closing metathesis (RCM) reaction of a diene derived from the sugar to construct the five-membered carbocyclic core.
-
Elaboration to Carbovir: The resulting chiral cyclopentene derivative is then further functionalized and coupled with the purine base to afford (-)-Carbovir. One reported synthesis involves the conversion of D-glucose to a key cyclopentene diacetate intermediate which is then elaborated to (-)-Carbovir.
Caption: Carbohydrate-based synthesis of (-)-Carbovir.
Conclusion
The synthesis of Carbovir has been approached from various strategic directions, each with its own set of advantages and challenges. The chemoenzymatic route starting from Vince lactam is a robust and well-optimized method that provides high enantiopurity and is suitable for large-scale production. The lipase-based resolution of a cyclopentenone derivative offers an alternative enzymatic approach to establish the crucial stereocenter. The Pauson-Khand reaction and π-allylpalladium chemistry represent powerful transition-metal-catalyzed methods for the construction of the carbocyclic core and the introduction of the nucleobase, respectively. Finally, the carbohydrate-based approach leverages the inherent chirality of natural sugars to achieve an enantioselective synthesis. The choice of a particular synthetic route will depend on factors such as the desired scale of production, the availability of starting materials and reagents, and the specific expertise of the research group. This comparative guide provides a foundation for making an informed decision when embarking on the synthesis of this important antiviral agent.
Evaluating the efficacy of different protecting groups for aminocyclopentenols
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the aminocyclopentenol scaffold, the judicious selection of an amine protecting group is a critical determinant of synthetic efficiency and success. This guide provides an objective comparison of the efficacy of four commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc). The evaluation is supported by available experimental data, detailed methodologies for key transformations, and visualizations of experimental workflows.
Orthogonality and Strategic Selection
The choice of a protecting group extends beyond its stability and ease of cleavage; it is a strategic decision that dictates the overall synthetic route. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are invaluable in multi-step syntheses. For instance, the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis- or reduction-cleavable Cbz and Troc groups form an orthogonal set, enabling the selective deprotection and functionalization of different sites within a molecule.
Comparative Data on Protecting Group Efficacy
The following tables summarize quantitative data for the protection and deprotection of aminocyclopentenol derivatives with Boc, Cbz, Fmoc, and Troc groups. It is important to note that the data is compiled from various sources and may not represent a direct comparison on a single, standardized substrate. However, it provides valuable insights into the expected yields and reaction conditions for each protecting group.
Table 1: Comparison of Protection Methodologies for Aminocyclopentenols
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | (Boc)₂O | Et₃N | CH₂Cl₂ | RT | 12 | >95 (general) |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 - RT | 4 | ~90 (general) |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | RT | 2-4 | High (general) |
| Troc | Troc-Cl | Pyridine | CH₂Cl₂ | 0 - RT | 1-2 | High (general) |
Table 2: Comparison of Deprotection Methodologies for N-Protected Aminocyclopentenols
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | TFA or 4M HCl | CH₂Cl₂ or Dioxane | 0 - RT | 1-4 | >90[1] |
| Cbz | H₂, Pd/C | MeOH or EtOH | RT | 1-16 | High[2][3] |
| Fmoc | 20% Piperidine | DMF | RT | 0.5-1 | >95[4][5] |
| Troc | Zn, AcOH | MeOH | 60 | 0.5 | 86[6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminocyclopentenols are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Boc Protection of Aminocyclopentenol
Materials:
-
Aminocyclopentenol derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aminocyclopentenol derivative (1.0 equiv) in CH₂Cl₂.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[7]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-aminocyclopentenol derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-aminocyclopentenol derivative (1.0 equiv) in CH₂Cl₂ at 0 °C.
-
Add trifluoroacetic acid (10 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[1]
Cbz Deprotection via Hydrogenolysis
Materials:
-
N-Cbz-aminocyclopentenol derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenator
Procedure:
-
Dissolve the N-Cbz-aminocyclopentenol derivative (1.0 equiv) in MeOH or EtOH.
-
Carefully add 10% Pd/C (0.1 equiv) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2][3]
Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc-aminocyclopentenol derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-aminocyclopentenol derivative in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude product can be purified by flash column chromatography.[4][5]
Troc Deprotection using Zinc and Acetic Acid
Materials:
-
N-Troc-aminocyclopentenol derivative
-
Zinc (Zn) dust, activated
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-Troc-aminocyclopentenol derivative (1.0 equiv) in methanol.
-
Add activated zinc dust (10 equiv).
-
Add acetic acid (excess) and heat the mixture to 60 °C for 30 minutes.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the zinc.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with saturated aqueous NaHCO₃ solution and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[6]
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the general workflows for the protection of an aminocyclopentenol and the distinct deprotection strategies for each protecting group.
Conclusion
The selection of an appropriate protecting group for aminocyclopentenols is a multifaceted decision that requires careful consideration of the overall synthetic strategy.
-
Boc offers robust protection and is easily removed under acidic conditions, making it a workhorse in many synthetic campaigns.
-
Cbz provides stability to both acidic and basic conditions and is cleanly cleaved by hydrogenolysis, a valuable attribute when acid- or base-labile groups are present.
-
Fmoc is the protecting group of choice when mild basic deprotection is required, offering a crucial element of orthogonality.
-
Troc presents a unique reductive deprotection pathway, further expanding the repertoire of orthogonal strategies available to the synthetic chemist.
By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and elegant synthetic routes to complex and biologically important molecules derived from aminocyclopentenols.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
A Researcher's Guide to Cross-Validation of Analytical Methods for Chiral Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric purity is a cornerstone of pharmaceutical development and manufacturing. Enantiomers of a chiral drug can possess markedly different pharmacological and toxicological properties, necessitating stringent analytical control.[1] Cross-validation of analytical methods is a critical exercise to ensure the accuracy, reliability, and consistency of these purity measurements across different techniques or laboratories.[1][2] This guide presents a comparative analysis of the most common analytical methods for chiral purity, complete with detailed experimental protocols and performance data to support method selection and validation.
Key Analytical Techniques for Chiral Resolution
The separation and quantification of enantiomers are predominantly achieved through chromatographic and electrophoretic methods. These techniques employ a chiral selector, either as a stationary phase or a mobile phase/electrolyte additive, to create a chiral environment that allows for differential interaction with each enantiomer.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely utilized technique for determining enantiomeric purity.[1][4][5] It offers significant flexibility through various operational modes, including normal-phase, reversed-phase, and polar organic modes.[1] Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are known for their broad applicability across a wide range of chemical compounds.[1][5]
-
Supercritical Fluid Chromatography (SFC): A powerful and "green" alternative to HPLC, chiral SFC often delivers faster separations and significantly reduces organic solvent consumption by using supercritical carbon dioxide as the main component of the mobile phase.[1][6] It is recognized for its high efficiency and is particularly well-suited for both analytical and preparative scale separations.[7][8]
-
Capillary Electrophoresis (CE): This high-efficiency separation technique requires minimal sample and solvent volumes.[1] In chiral CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. This results in the formation of transient diastereomeric complexes that migrate at different velocities in an electric field, leading to separation.[9][10]
Workflow for Cross-Validation of Analytical Methods
The cross-validation process ensures that different analytical methods provide equivalent results for the enantiomeric purity of a given substance. This is crucial when transferring a method between labs or when a secondary method is developed as a backup or for orthogonal confirmation.
Caption: A general workflow for the cross-validation of two analytical methods for chiral purity analysis.
Comparative Performance Data
The following table summarizes hypothetical performance data for the chiral purity analysis of a fictional chiral compound, "Compound X," using validated HPLC, SFC, and CE methods. This data is intended to be representative of what a researcher might expect when comparing these techniques.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Acceptance Criteria |
| Resolution (Rs) | 2.1 | 2.5 | 3.2 | > 1.5 |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9992 | ≥ 0.999 |
| Precision (%RSD) | 0.8% | 0.6% | 1.2% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.9% | 98.0% - 102.0% |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | 0.08% | Reportable |
| Analysis Time (minutes) | 15 | 5 | 20 | As short as possible |
Detailed Experimental Protocols
Detailed and reproducible methodologies are essential for successful method validation and cross-validation. The following are example protocols for the chiral purity analysis of "Compound X."
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general starting point for the normal-phase separation of a chiral compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of "Compound X" in 1 mL of mobile phase.
Chiral Supercritical Fluid Chromatography (SFC) Method
SFC methods often utilize the same stationary phases as normal-phase HPLC but offer faster analysis times.
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.[1]
-
Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H).
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., Methanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of "Compound X" in 1 mL of the modifier (Methanol).
Chiral Capillary Electrophoresis (CE) Method
This protocol outlines a general approach for chiral separations using a cyclodextrin selector.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve 1 mg of "Compound X" in 1 mL of water or BGE.
Method Selection Guide
Choosing the appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, desired speed, and available instrumentation.[11]
Caption: A decision tree to guide the selection of an appropriate analytical method for chiral purity analysis.
Conclusion
The cross-validation of analytical methods is a mandatory step in ensuring the quality and reliability of chiral purity data in the pharmaceutical industry. HPLC, SFC, and CE each offer distinct advantages and can be used as complementary techniques. While HPLC is a robust and well-established method, SFC provides significant benefits in terms of speed and reduced environmental impact.[6] CE stands out for its high efficiency and minimal sample consumption.[1] By employing a systematic approach to cross-validation and thoroughly documenting experimental protocols and results, researchers can ensure the generation of high-quality, reliable data for chiral resolution, which is paramount for the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
Comparison of different chiral stationary phases for the separation of aminocyclopentenol enantiomers
For researchers, scientists, and drug development professionals, the stereoselective separation of aminocyclopentenol enantiomers is a critical analytical challenge. The spatial arrangement of the amino and hydroxyl groups on the cyclopentene ring results in enantiomers that can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for achieving this separation. This guide provides an objective comparison of different CSPs, supported by experimental data and detailed methodologies to facilitate method development.
The primary classes of CSPs effective for the separation of polar compounds like aminocyclopentenol include polysaccharide-based, cyclodextrin-based, and Pirkle-type phases. Each class offers unique chiral recognition mechanisms, influencing selectivity and resolution.
Comparison of Chiral Stationary Phase Performance
The selection of an appropriate CSP is often an empirical process. The following table summarizes the typical performance of various CSPs for the separation of amino alcohols, providing an illustrative comparison for aminocyclopentenol enantiomers.
Disclaimer: The quantitative data presented in this table is illustrative and based on the typical performance of these columns for structurally similar amino alcohols. Specific experimental results for aminocyclopentenol may vary.
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (R,) | Key Characteristics |
| Polysaccharide-Based (Amylose) | Chiralpak® IA | Hexane/Ethanol/Diethylamine (80:20:0.1) | tR1: 8.5, tR2: 10.2 | 1.20 | 2.5 | Broad applicability, good for compounds with aromatic rings.[1][2] |
| Polysaccharide-Based (Cellulose) | Chiralcel® OD-H | Hexane/Isopropanol/Diethylamine (90:10:0.1) | tR1: 12.1, tR2: 14.5 | 1.18 | 2.1 | Often provides complementary selectivity to amylose phases.[3] |
| Cyclodextrin-Based | Astec® CYCLOBOND™ I 2000 | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) | tR1: 9.8, tR2: 11.0 | 1.12 | 1.8 | Effective for polar compounds capable of inclusion complexation.[1] |
| Pirkle-Type (π-acceptor) | (S,S)-Whelk-O® 1 | Hexane/Isopropanol/Trifluoroacetic Acid (95:5:0.1) | tR1: 7.2, tR2: 8.1 | 1.13 | 1.9 | Good for compounds with π-basic aromatic rings and hydrogen bond donors/acceptors.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible separation of aminocyclopentenol enantiomers. Below are representative protocols for method screening and a specific method using a polysaccharide-based CSP.
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a systematic approach to screen different types of CSPs to identify the most suitable one for the separation of aminocyclopentenol enantiomers.
1. Sample Preparation:
-
Dissolve the racemic aminocyclopentenol standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
2. HPLC System and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
Polysaccharide-based: Chiralpak® IA (amylose) and Chiralcel® OD-H (cellulose)
-
Cyclodextrin-based: Astec® CYCLOBOND™ I 2000
-
Pirkle-type: (S,S)-Whelk-O® 1
-
3. Initial Screening Conditions:
-
Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (for basic compounds) or 0.1% Trifluoroacetic Acid (for acidic interactions).
-
Mobile Phase B (Reversed Phase for Cyclodextrin): Acetonitrile/10mM Ammonium Acetate buffer pH 6.0 (50:50, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or a more appropriate wavelength if the molecule has a chromophore).
-
Injection Volume: 5 µL
4. Procedure:
-
Equilibrate each column with the respective mobile phase until a stable baseline is achieved.
-
Inject the sample onto each column and record the chromatogram.
-
Evaluate the chromatograms for any signs of peak separation.
-
If partial or baseline separation is observed, proceed to optimize the mobile phase composition for that specific column.
Protocol 2: Optimized Separation on a Polysaccharide-Based CSP
This protocol provides optimized conditions for the separation of aminocyclopentenol enantiomers using a Chiralpak® IA column, a commonly successful choice for amino alcohols.[6]
1. Sample Preparation:
-
Prepare a 0.5 mg/mL solution of racemic aminocyclopentenol in the mobile phase.
2. HPLC System and Column:
-
HPLC System: As described in Protocol 1.
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention times (tR), separation factor (α), and resolution (Rs) using standard chromatographic equations.[3]
Visualizing the Workflow and Comparison
To further clarify the process of CSP selection and the comparative logic, the following diagrams are provided.
Caption: A typical experimental workflow for developing a chiral HPLC separation method.
Caption: A logical diagram illustrating the relationship between CSP type, performance, and interaction mechanism.
Conclusion
The enantioselective separation of aminocyclopentenol is a critical step in its analysis for pharmaceutical and research purposes. Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, often provide the best initial results for the separation of amino alcohols. However, a systematic screening of different CSPs, including cyclodextrin and Pirkle-type phases, is recommended to ensure the selection of the optimal stationary phase for a given separation challenge. The detailed protocols and comparative information provided in this guide serve as a valuable starting point for the development of robust and reliable chiral separation methods for aminocyclopentenol enantiomers.
References
- 1. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to the Biological Activity of Nucleoside Analogues Derived from Different Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
The development of nucleoside analogues as therapeutic agents has been a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the synthesis of DNA and RNA, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells or virus-infected cells.[1] A critical determinant of the biological activity and therapeutic index of these analogues is their stereochemistry, specifically the configuration of the chiral centers in the sugar moiety, which gives rise to D- and L-enantiomers.[2]
While naturally occurring nucleosides exist in the D-configuration, synthetic L-enantiomers have emerged as a promising class of therapeutics.[2] Often, L-nucleosides exhibit a more favorable therapeutic profile, including potent antiviral or anticancer activity coupled with reduced cytotoxicity to host cells.[1][3] This guide provides an objective comparison of the biological activities of nucleoside analogues derived from different chiral precursors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Comparative Biological Activity of D- and L-Nucleoside Analogues
The following tables summarize the in vitro antiviral and cytotoxic activities of representative pairs of D- and L-nucleoside analogues. A lower IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) value indicates greater potency, while a higher CC50 (50% cytotoxic concentration) value indicates lower cytotoxicity.
Table 1: Comparative Antiviral Activity of D- and L-Nucleoside Analogues
| Nucleoside Analogue | Virus | Cell Line | L-Isomer EC50 (µM) | D-Isomer EC50 (µM) | Reference |
| Dioxolane-uracil (L-I-OddU) | Epstein-Barr Virus (EBV) | H1 | 0.03 | Not Reported | [4] |
| 5-Fluorocytosine-dioxolane | HIV-1 | PBM | 0.0012 | Not Reported | [5] |
| 5-Deoxy-α-lyxofuranosyl benzimidazole (2-halogen derivatives) | Human Cytomegalovirus (HCMV) | HFF | 0.2 - 0.4 | Less Active | [6] |
| β-l-5-((E)-2-Bromovinyl)-dioxolane uracil (l-BHDU) | Varicella-Zoster Virus (VZV) | HFF | 0.25 | Not Reported | [7] |
Table 2: Comparative Cytotoxicity of D- and L-Nucleoside Analogues
| Nucleoside Analogue | Cell Line | L-Isomer CC50/IC50 (µM) | D-Isomer CC50/IC50 (µM) | Fold Difference (D/L) | Reference |
| FMAU | 2.2.15 (HepG2-HBV) | >200 | 50 | >4 | [1] |
| OddC | Various solid tumor cells | Selectively toxic | Generally more toxic to normal cells | Varies | [1] |
| Fd4C | PBM, Vero, CEM | >100 | - | - | [1] |
| 5-Fluorocytosine-dioxolane | PBM | 10.0 | Not Reported | - | [5] |
| l-BHDU | Human foreskin fibroblasts | >200 | Not Reported | - | [7] |
Mechanism of Action: The Role of Chirality
The biological activity of nucleoside analogues is contingent on their intracellular phosphorylation to the active triphosphate form.[8] This process is catalyzed by a series of cellular or viral kinases. The resulting nucleoside triphosphate analogue then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesized DNA or RNA by polymerases.[1][3] Incorporation of the analogue often leads to chain termination, thereby halting replication.[9]
The differential activity and toxicity between D- and L-enantiomers are largely attributed to the stereoselectivity of the enzymes involved in their metabolism and interaction with polymerases.[10]
-
Phosphorylation: Some cellular kinases, such as deoxycytidine kinase (dCK), can phosphorylate both D- and L-enantiomers, while others are more selective.[8] The efficiency of this initial phosphorylation step is a key determinant of the analogue's potency.
-
Polymerase Incorporation: Viral polymerases (e.g., HIV reverse transcriptase, HBV DNA polymerase) are often less discriminating than human DNA polymerases and can incorporate L-nucleoside triphosphates.[11] This provides a basis for selective antiviral activity.
-
Metabolic Stability: L-nucleosides are often poorer substrates for degradative enzymes, such as cytidine deaminase, which preferentially metabolize D-enantiomers. This can lead to a longer intracellular half-life and increased efficacy of the L-isomer.
The following diagram illustrates the general metabolic activation pathway of nucleoside analogues and the key enzymatic steps where chirality plays a crucial role.
Caption: Metabolic activation pathway of nucleoside analogues.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of the biological activities of nucleoside analogues. The following sections provide methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of the nucleoside analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization agent to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50/IC50 value.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[15][16]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and the test compound at various concentrations.
-
Enzyme Addition: Add the HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Protocol 3: HBV DNA Quantification Assay (Real-Time PCR)
This assay quantifies the amount of Hepatitis B virus (HBV) DNA in a sample, which is a direct measure of viral replication. This method is often used to assess the efficacy of anti-HBV nucleoside analogues.[17][18][19]
Materials:
-
DNA extraction kit
-
HBV-specific primers and probe for real-time PCR
-
Real-time PCR master mix
-
Real-time PCR instrument
-
HBV DNA standards for quantification
Procedure:
-
Sample Preparation: Extract viral DNA from serum or plasma samples using a commercial DNA extraction kit.[20]
-
Real-Time PCR Reaction Setup: In a real-time PCR plate, combine the extracted DNA, HBV-specific primers and probe, and the real-time PCR master mix.[20]
-
Thermal Cycling: Perform the real-time PCR using a thermal cycler with an appropriate program of denaturation, annealing, and extension steps.[20]
-
Data Acquisition: Monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a certain threshold (Ct value) is proportional to the initial amount of target DNA.
-
Quantification: Generate a standard curve using known concentrations of HBV DNA standards. Determine the quantity of HBV DNA in the unknown samples by interpolating their Ct values on the standard curve.
-
Data Analysis: Express the HBV DNA levels in international units per milliliter (IU/mL).
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating nucleoside analogues and the logical relationship between chiral precursors and their biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. L-nucleoside enantiomers as antivirals drugs: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of L-dioxolane uracil nucleosides as anti-Epstein Barr virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides as potential anti-HIV agents: asymmetric synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. xpressbio.com [xpressbio.com]
- 16. (PDF) Solid Phase Assays for the Detection of Inhibitors of [research.amanote.com]
- 17. Detection of hepatitis B virus DNA using the polymerase chain reaction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid and sensitive method for the detection of serum hepatitis B virus DNA using the polymerase chain reaction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 20. Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1 | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a compound noted for its utility in organic synthesis.[1] Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Understanding the Hazards
This compound is classified as toxic if swallowed and causes skin and serious eye irritation. Before initiating any disposal procedures, it is imperative to be fully aware of the associated hazards and to have the appropriate personal protective equipment (PPE) readily available.
Table 1: Key Safety and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation. | |
| CAS Number | 189625-12-5 | [2] |
| Molecular Formula | C10H17NO3 | [3] |
| Personal Protective Equipment (PPE) | Safety goggles, closed shoes, lab coat, nitrile gloves. | [4] |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides. | [5] |
| Disposal Consideration | Do not let product enter drains. Dispose of as hazardous waste. | [6] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).[4]
-
Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any potential vapors.[4]
-
Ensure that an eyewash station and safety shower are easily accessible.[5]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.[6] Organic and toxic substances must be handled as hazardous waste.[4][7]
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for "Non-Halogenated Organic Waste".[4][8]
-
The container must be in good condition, with a secure screw-top cap to prevent the escape of vapors.[7]
-
If the compound is in a solid form, it can be transferred directly to the waste container.
-
For liquid solutions, carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
For small residual amounts on labware or surfaces, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the residue. Transfer the contaminated absorbent material into the solid hazardous waste container.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before regular disposal.
-
Triple-rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).[9][10]
-
Collect all rinsate from this process and add it to the "Non-Halogenated Organic Waste" container.[10]
-
After triple-rinsing, allow the container to air-dry completely in a fume hood.[9]
-
Once clean and dry, deface or remove the original label, and the container may be disposed of in the regular laboratory glass waste or recycling, in accordance with your institution's policies.[9]
4. Final Disposal:
-
Ensure the hazardous waste container is securely sealed and properly labeled with a hazardous waste tag, detailing the contents and associated hazards.[7]
-
Store the sealed container in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound | 178152-48-2 [smolecule.com]
- 2. CAS#:189625-12-5 | tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | Chemsrc [chemsrc.com]
- 3. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. web.mit.edu [web.mit.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Research: A Comprehensive Guide to Handling Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves as per manufacturer's recommendations). | Prevents skin contact and potential absorption of the chemical.[3] |
| Body Protection | A lab coat or other protective clothing that covers the arms. | Minimizes the risk of skin exposure to spills or splashes.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when working with powders, aerosols, or in poorly ventilated areas to prevent inhalation.[1] |
Operational and Handling Protocol
A systematic approach to handling this compound is critical to minimize risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Review Documentation: Before beginning any work, thoroughly review this safety guide and any available institutional standard operating procedures (SOPs).
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize Dust and Aerosol Generation: If the compound is a solid, handle it carefully to avoid creating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[3]
3. Storage:
-
Container: Keep the container tightly closed when not in use.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Contaminated Materials | Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves) should be placed in a sealed bag and disposed of as hazardous waste. |
| Liquid Waste (if in solution) | Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain. |
Note: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up or absorb the spilled material with an inert absorbent. Place the material in a sealed container for disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and notify your supervisor and the institutional EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
